molecular formula C17H18N4O B608869 Methylboronic acid CAS No. 116234-45-8

Methylboronic acid

Cat. No.: B608869
CAS No.: 116234-45-8
M. Wt: 294.36
InChI Key: OKAWTRPWGXOXOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylboronic acid (CAS 13061-96-6) is an organoboron compound with the formula CH3B(OH)2. This versatile reagent is a fundamental building block in organic synthesis and pharmaceutical research. It functions as a Lewis acid, capable of forming reversible covalent complexes with molecules containing vicinal diols, such as sugars, which is exploited in biochemical derivatization and separation techniques . Its primary research value lies in its role in metal-catalyzed cross-coupling reactions. This compound is a key reagent in Suzuki-Miyaura couplings, a widely used method for forming carbon-carbon bonds, which is essential in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals . It is also employed in other catalytic reactions, including Chan-Lam couplings for carbon-heteroatom bond formation . Recent advanced applications demonstrate its use as an effective additive in electrolytes to improve the performance and stability of lithium-ion battery cathodes such as LiNi0.8Co0.15Al0.05O2 by forming a protective cathode electrolyte interphase (CEI) layer . The compound's mechanism of action in catalysis typically involves a transmetallation step where the organic methyl group is transferred to a transition metal catalyst. As an enzyme inhibitor, its boronic acid group can act as a transition state analog, mimicking the tetrahedral intermediate formed in hydrolytic enzyme processes and thus effectively inhibiting enzymes like certain proteases . This compound is a white to off-white crystalline powder with a molecular weight of 59.86 g/mol and a melting point range of 88°C to 94°C . It is soluble in water and should be stored in a cool, dry place in a tightly sealed container, as it is hygroscopic . This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5BO2/c1-2(3)4/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMKRRPZPWUYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156639
Record name Methylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

59.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13061-96-6
Record name Methylboronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013061966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLBORONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z1ME41SCH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Methylboronic Acid: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylboronic acid (CAS Number: 13061-96-6) is an organoboron compound that serves as a versatile building block and reagent in a multitude of chemical transformations.[1][2] Its utility spans from fundamental organic synthesis to specialized applications in analytical chemistry and materials science. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, safety and handling information, detailed experimental protocols for its key applications, and a discussion of its role in modern chemical research.

Core Properties of this compound

This compound is a white to light yellow crystalline powder.[1] It is known for its stability under normal conditions and its solubility in water and other polar organic solvents.[3][4]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and execution.

PropertyValueReferences
CAS Number 13061-96-6
Molecular Formula CH₅BO₂
Molecular Weight 59.86 g/mol
Appearance White to light yellow crystalline powder
Melting Point 91-94 °C
Boiling Point 141.7±23.0 °C (Predicted)
Density 0.965±0.06 g/cm³ (Predicted)
Solubility Soluble in water and DMSO.
pKa 9.97±0.43 (Predicted)
Flash Point 39.5°C
Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It is also sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere.

Hazard StatementGHS CodeDescriptionReferences
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Respiratory IrritationH335May cause respiratory irritation.
Precautionary StatementGHS CodeDescription
PreventionP261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
ResponseP302 + P352IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
StorageP405Store locked up.
DisposalP501Dispose of contents/container in accordance with local regulations.

Experimental Protocols

This compound is a key reagent in several important chemical reactions. Below are detailed protocols for two of its most common applications: the Suzuki-Miyaura cross-coupling reaction (utilizing a stable derivative) and the derivatization of carbohydrates for gas chromatography-mass spectrometry (GC-MS) analysis.

Suzuki-Miyaura Cross-Coupling using an N-Methyliminodiacetic Acid (MIDA) Boronate

N-methyliminodiacetic acid (MIDA) boronates are air- and moisture-stable derivatives of boronic acids that can be used in a controlled and iterative manner in Suzuki-Miyaura cross-coupling reactions. The MIDA group acts as a protecting group that can be cleaved under mild basic conditions to release the reactive boronic acid in situ.

Materials:

  • Aryl or vinyl halide (1.0 equiv)

  • This compound MIDA ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, THF, or toluene)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a dry reaction vessel, add the aryl or vinyl halide, the this compound MIDA ester, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the palladium catalyst to the reaction mixture.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Derivatization of Carbohydrates for GC-MS Analysis

This compound is used to derivatize carbohydrates, which are typically non-volatile, to make them amenable to analysis by GC-MS. This two-step procedure involves the formation of a cyclic boronate ester with the cis-diol functionalities of the sugar, followed by silylation or acetylation of the remaining hydroxyl groups.

Materials:

  • Carbohydrate sample (e.g., glucose, fructose)

  • This compound solution (in pyridine)

  • Silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acetylating agent (e.g., acetic anhydride)

  • Reaction vials with screw caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Place the dry carbohydrate sample into a reaction vial.

  • Add the this compound solution in pyridine (B92270) to the vial.

  • Heat the mixture at a specific temperature (e.g., 60-80 °C) for a set time (e.g., 30 minutes) to form the methylboronate ester.

  • Cool the vial to room temperature.

  • Add the silylating or acetylating agent to the reaction mixture.

  • Re-heat the vial to complete the derivatization (e.g., 60-80 °C for 30-60 minutes).

  • Cool the sample to room temperature.

  • The derivatized sample is now ready for injection into the GC-MS system.

Visualizing Experimental Workflows and Mechanisms

To further elucidate the practical applications of this compound, the following diagrams, generated using the DOT language, illustrate a key experimental workflow and a fundamental reaction mechanism.

G Workflow for Carbohydrate Analysis using this compound Derivatization cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Carbohydrate Sample Dry Dry Sample Sample->Dry Add_MBA Add this compound in Pyridine Dry->Add_MBA Heat1 Heat (e.g., 70°C, 30 min) Add_MBA->Heat1 Add_Silyl Add Silylating Agent (e.g., BSTFA) Heat1->Add_Silyl Heat2 Heat (e.g., 70°C, 30 min) Add_Silyl->Heat2 GCMS GC-MS Analysis Heat2->GCMS Data Data Processing and Quantification GCMS->Data

Workflow for carbohydrate analysis.

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)-X L₂ OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R1 R-Pd(II)-R¹ L₂ Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R¹ RedElim->Product RX R-X (Aryl/Vinyl Halide) RX->OxAdd Boronate R¹-B(OH)₂ (Boronic Acid) + Base Boronate->Transmetal

Suzuki-Miyaura catalytic cycle.

Conclusion

This compound is a valuable and versatile reagent in modern chemistry. Its well-defined properties and reactivity make it an essential tool for synthetic chemists creating complex molecules and for analytical chemists developing sensitive methods for the detection of biologically important compounds. The protocols and information provided in this guide are intended to facilitate its effective and safe use in the laboratory, empowering researchers to advance their scientific endeavors.

References

A Guide to the Laboratory Synthesis of Methylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylboronic acid (CH₃B(OH)₂) is a fundamental building block in organic chemistry, widely utilized in Suzuki-Miyaura cross-coupling reactions, the formation of boronate esters, and as a precursor for various organoboron reagents. Its utility in the synthesis of complex molecules makes a reliable and efficient laboratory-scale preparation essential for researchers in academia and the pharmaceutical industry. This technical guide provides an in-depth overview of the most common and effective methods for the synthesis of this compound, complete with detailed experimental protocols, a comparison of quantitative data, and a visualization of the general experimental workflow.

Comparison of Synthetic Methods

Several methods for the synthesis of this compound have been developed, each with its own set of advantages and disadvantages in terms of yield, purity, safety, and scalability. The following table summarizes the key quantitative data associated with the primary synthetic routes discussed in this guide.

Synthesis MethodKey ReactantsTypical YieldPurityKey Considerations
Carbonylation of Borane (B79455) Borane-dimethyl sulfide (B99878) or Borane-THF, Carbon Monoxide84-94%[1]High after purificationRequires handling of toxic carbon monoxide and flammable borane complexes.[2][3]
Grignard Reaction Methylmagnesium bromide, 2-Methoxy-1,3,2-dioxaborinane~73%[1]GoodGrignard reagents are moisture-sensitive.
Methyllithium (B1224462) Reaction Methyllithium, Trialkoxyboranes (e.g., Trimethyl borate)Good[1]GoodMethyllithium is highly reactive and pyrophoric.
(Trimethylsilyl)this compound intermediate Trimethylsilyl bromomethane, Magnesium, Trimethyl borate (B1201080)~62%>98% (GC)A safer alternative that avoids pyrophoric byproducts like trimethylborane.

Experimental Protocols

The following sections provide detailed, step-by-step procedures for the laboratory-scale synthesis of this compound via three common methods.

Method 1: Carbonylation of Borane-Dimethyl Sulfide

This high-yield method involves the carbonylation of a borane complex to form trimethylboroxin, which is subsequently hydrolyzed to this compound.

Materials:

Procedure:

  • Reaction Setup: In a nitrogen-purged glovebox or under an inert atmosphere, charge a dry Parr "mini" reactor with borane-dimethyl sulfide (500 mmol, 50 mL). Add a catalytic amount of lithium borohydride (2 mmol) dissolved in 1 mL of diethyl ether.

  • Carbonylation: Seal the reactor and pressurize it to 200 psi with carbon monoxide. Maintain the internal temperature between 15°C and 30°C. The reaction is typically complete within 4 hours. Caution: The reaction can become exothermic and difficult to control at temperatures above 30°C.

  • Work-up: After the reaction, carefully vent the excess carbon monoxide in a well-ventilated fume hood. The product of this reaction is trimethylboroxin.

  • Hydrolysis: Transfer the trimethylboroxin solution to a flask. Add the calculated amount of water to hydrolyze the trimethylboroxin to this compound. This hydration step can yield up to 94% this compound.

  • Purification: The crude this compound can be purified by azeotropic distillation with acetone to remove water, yielding pure this compound (yield of 79% from this step).

Method 2: Synthesis via Grignard Reagent

This method utilizes a Grignard reagent to form a methylboronate ester, which is then hydrolyzed.

Materials:

  • Methylmagnesium bromide (MeMgBr) in diethyl ether

  • 2-Methoxy-1,3,2-dioxaborinane

  • Anhydrous diethyl ether

  • Anhydrous hydrogen chloride (HCl) in ether

  • Sodium hydroxide (B78521) (NaOH)

  • Pentane

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add a solution of 2-methoxy-1,3,2-dioxaborinane (0.05 mol) in anhydrous diethyl ether.

  • Grignard Addition: Cool the flask to -78°C using a dry ice/acetone bath. Slowly add one equivalent of methylmagnesium bromide (0.5 M in ether) to the stirred solution.

  • Protonation: After the addition is complete, protonate the reaction mixture with anhydrous hydrogen chloride in ether.

  • Extraction and Isolation: Extract the mixture with pentane. The product can be isolated as a sodium hydroxide complex.

  • Hydrolysis and Transesterification: The complex is then hydrolyzed and transesterified to methyldimethoxyborane to remove the 1,3-propanediol.

  • Final Product Formation: Protonation with hydrogen chloride in ether affords this compound with a yield of 73%.

Method 3: Synthesis via Methyllithium

This procedure involves the reaction of methyllithium with a trialkoxyborane.

Materials:

  • Methyllithium (MeLi) in diethyl ether

  • Triisopropyl borate

  • Anhydrous diethyl ether

  • Anhydrous hydrogen chloride (HCl) in ether

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve triisopropyl borate in anhydrous diethyl ether.

  • Methyllithium Addition: Cool the solution to -78°C. Slowly add one equivalent of methyllithium solution. This will form the lithium tetraalkoxyborate "ate" complex.

  • Protonation and Ester Formation: Treat the "ate" complex with one equivalent of anhydrous hydrogen chloride in ether. This reaction liberates the diisopropyl ester of this compound.

  • Hydrolysis: The resulting ester can be hydrolyzed to this compound by treatment with sodium hydroxide, followed by acidification.

Purification of this compound

The final purity of this compound is crucial for its subsequent applications. Two common purification methods are:

  • Azeotropic Distillation: For samples containing water, azeotropic distillation with acetone is effective. Acetone forms a low-boiling azeotrope with water (bp 56°C), which allows for the removal of water.

  • Sublimation: this compound can be purified by sublimation, which is particularly useful for removing non-volatile impurities. This can be performed using a simple laboratory sublimation apparatus.

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Starting Materials Reaction Chemical Reaction Start->Reaction Workup Aqueous Work-up Reaction->Workup Crude Crude this compound Workup->Crude Extraction & Solvent Removal Purify Purification (Sublimation or Distillation) Crude->Purify Pure Pure this compound Purify->Pure

Caption: General experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Discovery and History of Methylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of methylboronic acid. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the evolution of this important chemical compound.

Introduction

This compound (CH₃B(OH)₂) is the simplest of the organoboronic acids and a versatile reagent in organic chemistry.[1] Its utility spans from being a crucial building block in Suzuki-Miyaura cross-coupling reactions to its application in the development of pharmaceuticals and agrochemicals.[1][2] This guide delves into the historical context of its discovery, the evolution of its synthesis, and provides detailed experimental protocols for its preparation.

Historical Perspective: The Journey to this compound

The story of this compound is rooted in the broader history of organoboron chemistry. The first boronic acid, ethylboronic acid, was synthesized by Edward Frankland in 1860. However, the path to isolating its methyl counterpart was not straightforward.

Early attempts to synthesize this compound by Khotinsky and Melamed, who treated trimethyl borate (B1201080) with a Grignard reagent, were unsuccessful.[1] Later, Burg managed to isolate small quantities of this compound using a similar approach, albeit with low yields and under harsh reaction conditions.[1] These early challenges highlighted the difficulties in controlling the reactivity of the organometallic reagents and the stability of the desired product.

A significant breakthrough came with the development of alternative synthetic routes, most notably the carbonylation of borane (B79455). This method, explored by Rathke and Brown, provided a much more efficient and higher-yielding pathway to trimethylboroxine (B150302), the anhydride (B1165640) of this compound, which could then be easily hydrated to the desired product.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

PropertyValueSource
Molecular Formula CH₅BO₂
Molecular Weight 59.86 g/mol
Melting Point 91-94 °C
pKa 9.97 ± 0.43
Solubility Soluble in water and DMSO
Appearance White to off-white crystalline powder
¹H NMR (DMSO-d₆) δ 7.42 (br s, 2H), 0.05 (s, 3H)
¹³C NMR Not readily observed due to quadrupolar relaxation

Synthesis of this compound: A Comparative Overview

Several methods have been developed for the synthesis of this compound. The choice of method often depends on the desired scale, available starting materials, and safety considerations. A comparison of the most common methods is provided in the table below.

Synthesis MethodKey ReagentsReported YieldPurityKey AdvantagesKey Disadvantages
Grignard Reagent Method Methylmagnesium bromide, Triisopropyl borate~73-98%HighReadily available starting materialsCan be difficult to control, potential for side reactions
Carbonylation of Borane Borane-dimethyl sulfide (B99878), Carbon monoxide~84-94%HighHigh yield and purityRequires handling of toxic carbon monoxide and flammable borane
From (Trimethylsilyl)this compound (Trimethylsilyl)bromomethane, Magnesium, Trimethyl borate~62%98.2% (GC)Milder conditions than direct GrignardMulti-step process

Detailed Experimental Protocols

Synthesis via Grignard Reagent

This protocol is adapted from the work of Brown and Cole, which demonstrated a high-yield synthesis using triisopropoxyborane.

Experimental Procedure:

  • A dry, 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser is charged with magnesium turnings (2.43 g, 0.1 mol) and a crystal of iodine.

  • The flask is gently warmed to activate the magnesium, then allowed to cool to room temperature.

  • A solution of methyl bromide in diethyl ether (0.1 mol) is added dropwise to the magnesium turnings to initiate the Grignard reaction.

  • Once the reaction is initiated, the remaining methyl bromide solution is added at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • The Grignard solution is then cooled to -78 °C in a dry ice/acetone bath.

  • A solution of triisopropyl borate (18.82 g, 0.1 mol) in anhydrous diethyl ether (50 mL) is added dropwise to the cold Grignard solution over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is quenched by the slow addition of 1 M hydrochloric acid (100 mL).

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent.

Synthesis via Carbonylation of Borane

This method provides high yields of trimethylboroxine, which is then hydrolyzed to this compound.

Experimental Procedure:

  • A dry, 500 mL flask equipped with a gas inlet, a magnetic stirrer, and a reflux condenser is charged with a solution of borane-dimethyl sulfide complex (10 M, 10 mL, 0.1 mol) in THF (100 mL).

  • A catalytic amount of sodium borohydride (B1222165) (0.1 g) is added to the solution.

  • Carbon monoxide gas is bubbled through the solution at a moderate rate.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is monitored by IR spectroscopy for the disappearance of the B-H stretch.

  • Once the reaction is complete, the solvent is removed under reduced pressure to yield crude trimethylboroxine.

  • The crude trimethylboroxine is then hydrolyzed by the addition of water (5.4 mL, 0.3 mol) with vigorous stirring.

  • The resulting white precipitate of this compound is collected by filtration, washed with cold pentane, and dried under vacuum.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the synthesis of this compound via the Grignard reagent and carbonylation of borane methods.

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Borate Ester cluster_workup Work-up and Isolation start Start: Dry Glassware & Reagents mg Activate Mg with Iodine start->mg add_mebr Add Methyl Bromide Solution mg->add_mebr reflux_grignard Reflux to form CH3MgBr add_mebr->reflux_grignard cool Cool Grignard to -78 °C reflux_grignard->cool add_borate Add Triisopropyl Borate cool->add_borate warm Warm to Room Temp add_borate->warm quench Quench with HCl warm->quench extract Extract with Ether quench->extract dry Dry and Evaporate extract->dry purify Purify by Recrystallization dry->purify end End: Pure this compound purify->end

Caption: Workflow for the synthesis of this compound via the Grignard reagent method.

Carbonylation_Synthesis_Workflow cluster_carbonylation Carbonylation of Borane cluster_isolation Isolation of Trimethylboroxine cluster_hydrolysis Hydrolysis and Isolation start Start: Borane-DMS in THF add_catalyst Add NaBH4 catalyst start->add_catalyst co_bubble Bubble CO through solution add_catalyst->co_bubble stir Stir for 24h co_bubble->stir evaporate Evaporate Solvent stir->evaporate crude_boroxine Crude Trimethylboroxine evaporate->crude_boroxine add_water Add Water crude_boroxine->add_water precipitate Precipitate this compound add_water->precipitate filter_dry Filter and Dry precipitate->filter_dry end End: Pure this compound filter_dry->end

Caption: Workflow for the synthesis of this compound via the carbonylation of borane.

Conclusion

The journey of this compound from early failed synthesis attempts to its current status as a staple in organic chemistry is a testament to the perseverance and ingenuity of chemists. The development of reliable and high-yielding synthetic methods has been crucial to unlocking its potential in a wide range of applications, from catalysis to medicine. This guide has provided a historical context, comparative data on synthesis, and detailed experimental protocols to aid researchers in their work with this versatile compound. As research continues, the applications of this compound and its derivatives are likely to expand even further.

References

Methodological & Application

Application Notes and Protocols: Methylboronic Acid as a Protecting Group for Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylboronic acid emerges as a versatile and efficient reagent for the temporary protection of 1,2- and 1,3-diols, a crucial step in the multi-step synthesis of complex molecules such as carbohydrates, nucleosides, and natural products. The formation of a cyclic methylboronate ester masks the hydroxyl groups, preventing them from undergoing unwanted reactions while other parts of the molecule are being modified. The stability of these esters is tunable, and their cleavage can be achieved under mild conditions, making this compound an attractive alternative to other protecting groups. A significant advantage of using this compound is the volatility of both the acid itself and its diol esters, which can simplify purification processes.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound as a protecting group for diols.

Chemical Principles

The protection of a diol with this compound involves the reversible formation of a cyclic boronate ester. This reaction is an equilibrium process where water is eliminated. The position of the equilibrium can be influenced by the reaction conditions, such as the removal of water to drive the reaction towards the formation of the protected diol.

The stability of the resulting methylboronate ester is influenced by several factors, including the nature of the diol (e.g., cis vs. trans, ring size of the resulting boronate ester) and the reaction conditions. For instance, six-membered boronic esters are generally more thermodynamically stable than their five-membered counterparts.

Deprotection is typically achieved by hydrolysis, shifting the equilibrium back towards the free diol and this compound. The ease of hydrolysis can be a key advantage, allowing for the removal of the protecting group under mild conditions that do not affect other sensitive functional groups.

Mandatory Visualizations

Here are the diagrams that illustrate the key processes involving this compound as a protecting group for diols.

Reaction_Mechanism Diol Diol (R(OH)₂) Protected_Diol Methylboronate Ester Diol->Protected_Diol + CH₃B(OH)₂ MBA This compound (CH₃B(OH)₂) MBA->Protected_Diol Protected_Diol->Diol + 2H₂O (Hydrolysis) Water Water (H₂O)

Caption: Reaction mechanism for the protection and deprotection of diols using this compound.

Experimental_Workflow Start Start: Diol Substrate Protection Protection Step: - Add this compound - Anhydrous Solvent - Water Removal (e.g., Molecular Sieves) Start->Protection Reaction Reaction on Other Functional Groups Protection->Reaction Deprotection Deprotection Step: - Addition of Water or Alcohol Reaction->Deprotection Purification Purification of Deprotected Diol Deprotection->Purification End End: Final Product Purification->End

Caption: General experimental workflow for the use of this compound as a protecting group.

Application Notes

  • Selectivity: this compound can exhibit selectivity towards cis-vicinal diols in polyhydroxylated compounds like carbohydrates, allowing for regioselective protection.[3] The formation of five- or six-membered cyclic esters is generally favored.

  • Stability: Methylboronate esters are stable under neutral and anhydrous conditions, making them compatible with a range of subsequent chemical transformations. However, they are sensitive to acidic and basic aqueous conditions.

  • Orthogonality: The methylboronate protecting group is orthogonal to many other common protecting groups used in organic synthesis. For example, it can be selectively removed in the presence of silyl (B83357) ethers, benzyl (B1604629) ethers, and acetals under appropriate conditions.

  • Transient Protection: Due to the facile nature of both their formation and cleavage, methylboronate esters can be used for the transient protection of diols, where the diol is protected, another functional group is modified, and the diol is deprotected in a one-pot or sequential process.

  • Purification: The volatility of this compound and its corresponding diol esters can be advantageous during purification, as they can potentially be removed by evaporation.[1][2]

Experimental Protocols

Protocol 1: General Procedure for the Protection of Diols with this compound

This protocol describes a general method for the formation of a methylboronate ester from a diol. The specific solvent and method for water removal may need to be optimized for the particular substrate.

Materials:

  • Diol substrate

  • This compound (1.0 - 1.2 equivalents)

  • Anhydrous solvent (e.g., pentane, dichloromethane, toluene, or acetonitrile)

  • Drying agent (e.g., activated molecular sieves 4Å) or Dean-Stark apparatus

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution or suspension of the diol substrate in an anhydrous solvent under an inert atmosphere, add this compound (1.0 - 1.2 equivalents).

  • Add a drying agent, such as activated molecular sieves, to the reaction mixture. Alternatively, if using a solvent like toluene, set up the reaction with a Dean-Stark apparatus to azeotropically remove water.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-80 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.

  • Upon completion of the reaction, filter off the molecular sieves (if used).

  • Concentrate the filtrate under reduced pressure to obtain the crude methylboronate ester.

  • The crude product can be used directly in the next step or purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: General Procedure for the Deprotection of Methylboronate Esters

This protocol outlines a general method for the cleavage of the methylboronate ester to regenerate the free diol.

Materials:

  • Methylboronate ester substrate

  • Solvent (e.g., methanol, acetone, tetrahydrofuran)

  • Water or an aqueous buffer solution

Procedure:

  • Dissolve the methylboronate ester in a suitable solvent.

  • Add water or an aqueous buffer solution to the mixture. The hydrolysis is often rapid at room temperature. Mildly acidic or basic conditions can be used to facilitate the cleavage if necessary, but care must be taken to ensure the stability of other functional groups in the molecule.

  • Stir the reaction mixture at room temperature. Monitor the deprotection by TLC or another appropriate analytical method until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by standard techniques such as extraction, crystallization, or column chromatography to isolate the deprotected diol. The volatile this compound can often be removed during the workup and purification steps.

Quantitative Data

Table 1: Examples of Diol Protection using Boronic Acids

Diol SubstrateBoronic AcidSolventConditionsYield (%)Reference
Methyl α-D-glucopyranosidePhenylboronic acidPyridineRoom Temp, 16 h85
1,2-OctanediolPhenylboronic acidTolueneReflux, Dean-Stark>95Generic Procedure
(1S,2S)-1,2-Diphenylethane-1,2-diolThis compoundPentaneRoom Temp, several hQuantitative(Qualitative)

Table 2: Examples of Deprotection of Boronate Esters

Boronate Ester SubstrateDeprotection ConditionsYield (%)Reference
Phenylboronate of Methyl α-D-glucopyranosideAcetone/WaterNot specified
Alkylpinacolyl boronate estersTransesterification with diethanolamine (B148213) followed by hydrolysisModerate to excellent
Various boronate estersTransesterification with this compoundHigh

Conclusion

This compound serves as a valuable protecting group for diols, offering mild reaction conditions for both protection and deprotection. Its utility is particularly pronounced in the synthesis of complex molecules where selectivity and orthogonality are paramount. The volatility of this compound and its esters presents a practical advantage for product purification. While detailed quantitative data for a broad range of substrates remains to be extensively documented, the general protocols and principles outlined in these notes provide a solid foundation for researchers to effectively utilize this compound in their synthetic strategies. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best results.

References

Application of Methylboronic Acid in Carbohydrate Sensing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of methylboronic acid and its derivatives in carbohydrate sensing. The information is intended to guide researchers in synthesizing and utilizing these versatile molecular tools for the detection and quantification of carbohydrates, which play crucial roles in various biological processes and are significant biomarkers in disease diagnostics.

Introduction

Boronic acids, particularly arylboronic acids, have emerged as a cornerstone in the design of synthetic receptors for carbohydrates. Their utility stems from the ability to form reversible covalent bonds with cis-1,2- or -1,3-diols, which are structural motifs abundant in saccharides.[1][2] This interaction forms the basis for a variety of sensing platforms, including fluorescent, colorimetric, and electrochemical sensors. This compound, as a specific derivative, and more broadly, functionalized phenylboronic acids, offer a versatile scaffold for the development of highly sensitive and selective carbohydrate sensors.[3][4]

The binding of a boronic acid to a diol moiety leads to a change in the electronic and structural properties of the boronic acid, shifting from a trigonal planar sp² hybridized state to a tetrahedral sp³ hybridized anionic boronate ester.[5] This transformation can be harnessed to modulate the photophysical or electrochemical properties of a reporter molecule integrated into the sensor's design, thus generating a measurable signal upon carbohydrate binding.

Signaling Pathways and Mechanisms

The detection of carbohydrates using this compound-based sensors relies on converting the binding event into a measurable signal. The most common signaling mechanisms are Photoinduced Electron Transfer (PET), colorimetric changes, and electrochemical responses.

Fluorescent Sensing: Photoinduced Electron Transfer (PET)

Many fluorescent boronic acid sensors operate on the principle of Photoinduced Electron Transfer (PET). In a typical design, a fluorophore (e.g., anthracene, pyrene) is linked to a boronic acid recognition site, which is in proximity to a tertiary amine.

  • In the absence of saccharides: The lone pair of electrons on the nitrogen atom of the tertiary amine can quench the fluorescence of the nearby fluorophore through a PET process upon excitation. This results in a low fluorescence signal (fluorescence "OFF" state).

  • In the presence of saccharides: The boronic acid binds to the diol groups of the carbohydrate, increasing its Lewis acidity. This enhancement strengthens the dative bond between the boron and the nitrogen atom. The nitrogen's lone pair of electrons becomes engaged in this interaction and is no longer available to quench the fluorophore. Consequently, upon excitation, the fluorescence is no longer quenched, leading to a significant increase in fluorescence intensity (fluorescence "ON" state).

PET_Mechanism cluster_0 Sensor (No Saccharide) cluster_1 Sensor-Saccharide Complex Fluorophore_Excited_Off Excited Fluorophore Fluorophore_Ground_Off Fluorophore Fluorophore_Excited_Off->Fluorophore_Ground_Off Fluorescence Quenching (PET) Fluorophore_Ground_Off->Fluorophore_Excited_Off Excitation (hν) Tertiary_Amine_Off Tertiary Amine (Lone Pair Available) Tertiary_Amine_Off->Fluorophore_Excited_Off Electron Transfer Boronic_Acid_Off This compound Boronic_Acid_Off->Tertiary_Amine_Off Weak N-B Interaction Boronate_Ester Boronate Ester Boronic_Acid_Off->Boronate_Ester + Saccharide Fluorophore_Excited_On Excited Fluorophore Fluorophore_Ground_On Fluorophore Fluorophore_Excited_On->Fluorophore_Ground_On Fluorescence Emission Fluorophore_Ground_On->Fluorophore_Excited_On Excitation (hν) Tertiary_Amine_On Tertiary Amine (Lone Pair Engaged) Boronate_Ester->Boronic_Acid_Off - Saccharide Boronate_Ester->Tertiary_Amine_On Strong N-B Interaction Saccharide Saccharide

Diagram 1: Photoinduced Electron Transfer (PET) Mechanism.
Colorimetric Sensing

Colorimetric sensors for carbohydrates often utilize the interaction between boronic acids and dyes. One common approach involves a displacement assay. For instance, a boronic acid-functionalized receptor can be complexed with a colored indicator dye that also binds to the boronic acid. When a carbohydrate is introduced, it competitively binds to the boronic acid, displacing the indicator dye. This displacement results in a visible color change that can be quantified using UV-Vis spectroscopy. Another approach involves the aggregation of gold nanoparticles (AuNPs) functionalized with boronic acid derivatives in the presence of glucose, leading to a color change from red to blue.

Colorimetric_Sensing cluster_0 Initial State cluster_1 Final State BA_AuNP Boronic Acid-AuNP Solution_Red Red Solution Aggregated_AuNP Aggregated AuNPs BA_AuNP->Aggregated_AuNP + Glucose (Cross-linking) Solution_Blue Blue Solution

Diagram 2: Colorimetric Sensing via AuNP Aggregation.
Electrochemical Sensing

Electrochemical sensors typically involve the immobilization of a boronic acid derivative onto an electrode surface. The binding of a carbohydrate to the immobilized boronic acid alters the electrochemical properties of the electrode-solution interface. This change can be detected by techniques such as cyclic voltammetry (CV) or electrochemical impedance spectroscopy (EIS). The binding of the neutral carbohydrate molecule can hinder the diffusion of a redox probe to the electrode surface, leading to a decrease in the peak current in CV or an increase in the charge transfer resistance in EIS.

Electrochemical_Sensing Electrode Electrode BA_Layer Boronic Acid Monolayer Electrode->BA_Layer Immobilization Signal_Change Change in Electrochemical Signal BA_Layer->Signal_Change Interaction with Redox Probe BA_Layer->Signal_Change Altered Interaction Redox_Probe Redox Probe [Fe(CN)6]3-/4- Saccharide Saccharide Saccharide->BA_Layer Binding

Diagram 3: Electrochemical Sensing Workflow.

Quantitative Data

The binding affinity of this compound derivatives to various carbohydrates is a critical parameter for sensor design and application. The association constant (Kₐ) or binding constant (K) quantifies the strength of this interaction. Below is a summary of reported binding constants for different boronic acid-based sensors with various saccharides.

Boronic Acid SensorCarbohydrateBinding Constant (M⁻¹)ConditionsReference
Anthracene-based diboronic acid (CN-DBA)D-Glucose6489.533% MeOH
Pyrene-boronic acid derivativeD-Fructose353Not specified
Pyrene-boronic acid derivativeD-Glucose1378Not specified
Phenylboronic acid (PBA)D-Fructose4365Not specified
Phenylboronic acid (PBA)D-Glucose110Not specified
3-Pyridylboronic acidD-Glucose~10 - 100pH dependent (6.5-8.0)
3-Pyridylboronic acidD-Fructose~100 - 1000pH dependent (6.5-8.0)
5-Pyrimidine boronic acidD-Glucose~10 - 150pH dependent (6.5-8.0)
5-Pyrimidine boronic acidD-Fructose~100 - 1500pH dependent (6.5-8.0)
5-Boronopicolinic acidD-Glucose~50 - 400pH dependent (6.5-8.0)
5-Boronopicolinic acidD-Fructose~500 - 3000pH dependent (6.5-8.0)
(6-propylcarbamoyl)pyridine-3-boronic acidD-Glucose~20 - 200pH dependent (6.5-8.0)
(6-propylcarbamoyl)pyridine-3-boronic acidD-Fructose~200 - 1500pH dependent (6.5-8.0)

Experimental Protocols

Synthesis of a Representative Fluorescent Sensor: Anthracene-based Bis-boronic Acid

This protocol describes a general procedure for the synthesis of an anthracene-based bis-boronic acid fluorescent sensor, adapted from literature procedures.

Materials:

Procedure:

  • Alkylation:

    • In a round-bottom flask, dissolve 9,10-bis(chloromethyl)anthracene (1.0 equiv) and 2-(aminomethyl)phenylboronic acid pinacol ester (2.2 equiv) in anhydrous DMF.

    • Add DIPEA (3.0 equiv) to the mixture.

    • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the protected bis-boronic acid sensor.

  • Deprotection:

    • Dissolve the purified protected sensor in a mixture of DCM and TFA.

    • Stir the solution at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • The resulting crude product can be further purified by recrystallization or precipitation to yield the final anthracene-based bis-boronic acid sensor.

Protocol for Fluorescent Carbohydrate Sensing

This protocol outlines the steps for a fluorescence titration experiment to determine the binding affinity of a boronic acid-based sensor to a carbohydrate.

Materials:

  • Stock solution of the fluorescent boronic acid sensor in a suitable solvent (e.g., DMSO or methanol).

  • Stock solution of the carbohydrate of interest (e.g., glucose, fructose) in buffer (e.g., PBS, pH 7.4).

  • Buffer solution (e.g., PBS, pH 7.4).

  • Fluorometer and quartz cuvettes.

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the fluorescent sensor and varying concentrations of the carbohydrate in the buffer solution. Ensure the final concentration of the organic solvent from the sensor stock is low (e.g., <1%) to avoid affecting the binding.

  • Prepare a blank solution containing only the buffer.

  • Prepare a reference solution containing only the fluorescent sensor in the buffer at the same concentration as the sample solutions.

  • Equilibrate the solutions at a constant temperature for a set period (e.g., 30 minutes) to ensure binding equilibrium is reached.

  • Measure the fluorescence emission spectrum of each solution using the fluorometer. Set the excitation wavelength to the absorption maximum of the fluorophore.

  • Record the fluorescence intensity at the emission maximum for each carbohydrate concentration.

  • Plot the change in fluorescence intensity as a function of the carbohydrate concentration.

  • The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm).

Protocol for Colorimetric Glucose Sensing using Gold Nanoparticles

This protocol describes a method for the colorimetric detection of glucose using 3-aminophenylboronic acid (APBA) and gold nanoparticles (AuNPs).

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Sodium citrate (B86180)

  • 3-aminophenylboronic acid (APBA)

  • Glucose solutions of varying concentrations

  • UV-Vis spectrophotometer

Procedure:

  • Synthesis of Gold Nanoparticles (AuNPs):

    • Add 1 mL of 1% HAuCl₄ solution to 99 mL of deionized water in a flask and bring to a boil with vigorous stirring.

    • Rapidly add 1 mL of 38.8 mM sodium citrate solution.

    • Continue boiling and stirring until the solution color changes from yellow to deep red, indicating the formation of AuNPs.

    • Cool the solution to room temperature.

  • Glucose Detection:

    • To a series of test tubes, add a fixed volume of the prepared AuNP solution.

    • Add a small volume of APBA solution to each tube.

    • Add varying concentrations of glucose solution to the tubes.

    • Incubate the mixtures for a short period at room temperature.

    • Observe the color change of the solutions.

    • Measure the UV-Vis absorption spectrum of each solution from 400 nm to 800 nm.

    • A shift in the surface plasmon resonance peak and a change in the ratio of absorbance at two different wavelengths (e.g., A₆₅₀/A₅₂₀) can be used to quantify the glucose concentration.

Protocol for Electrochemical Glucose Sensing

This protocol outlines the fabrication and use of a bis-boronic acid modified gold electrode for the electrochemical detection of glucose.

Materials:

  • Gold electrode

  • Bis-boronic acid with a thiol linker

  • Ethanol (B145695)

  • Phosphate buffered saline (PBS), pH 7.4

  • Potassium ferricyanide/ferrocyanide ([Fe(CN)₆]³⁻/⁴⁻) redox probe

  • Glucose solutions of varying concentrations

  • Potentiostat for cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS)

Procedure:

  • Electrode Preparation and Modification:

    • Clean the gold electrode by polishing with alumina (B75360) slurry, followed by sonication in ethanol and deionized water.

    • Electrochemically clean the electrode by cycling the potential in a sulfuric acid solution.

    • Immerse the clean gold electrode in an ethanolic solution of the bis-boronic acid with a thiol linker for several hours to form a self-assembled monolayer (SAM).

    • Rinse the modified electrode thoroughly with ethanol and deionized water to remove any non-specifically adsorbed molecules.

  • Electrochemical Measurement:

    • Place the modified electrode in an electrochemical cell containing a PBS solution with the [Fe(CN)₆]³⁻/⁴⁻ redox probe.

    • Record the cyclic voltammogram and/or the electrochemical impedance spectrum of the electrode in the absence of glucose.

    • Add aliquots of a stock glucose solution to the electrochemical cell to achieve the desired concentrations.

    • After each addition, allow the system to equilibrate and then record the CV and/or EIS.

    • Analyze the changes in the peak current (from CV) or the charge transfer resistance (from EIS) as a function of glucose concentration to construct a calibration curve.

Conclusion

This compound and its derivatives are powerful tools for the development of carbohydrate sensors. The principles of their interaction with diols can be translated into a variety of robust and sensitive detection platforms. The protocols and data presented in this document provide a foundation for researchers to apply these methods in their own studies, from fundamental investigations of carbohydrate-protein interactions to the development of novel diagnostic tools for diseases such as diabetes. The modular nature of boronic acid sensor design continues to offer exciting opportunities for creating next-generation sensors with enhanced selectivity and performance.

References

Application Notes and Protocols: Ruthenium-Catalyzed Reactions Involving Methylboronic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for ruthenium-catalyzed reactions involving organoboronic acids. The following sections outline two distinct ruthenium-catalyzed transformations, offering insights into reaction setup, optimization, and potential applications in synthetic chemistry.

Application Note 1: Ruthenium(0)-Catalyzed Cross-Coupling of Aryl Methyl Ethers with Organoboranes

This application note details a mild, ruthenium(0)-catalyzed cross-coupling reaction for the selective cleavage of C(aryl)–O bonds in aryl methyl ethers and subsequent coupling with organoboranes. This method provides a valuable route to synthetically useful biaryl aldehydes from readily available anisole (B1667542) derivatives. The reaction demonstrates broad functional group tolerance, making it a powerful tool in complex molecule synthesis.

Quantitative Data Summary

The following table summarizes the optimization of reaction conditions for the cross-coupling of the N-phenyl imine of 2,6-dimethoxybenzaldehyde (B146518) with neopentyl phenyl boronate, a representative organoborane. These conditions can serve as a starting point for reactions involving methylboronic acid.

EntryCatalyst (mol%)Ligand/AdditiveBaseSolventTemp (°C)Yield (%)
1Ru₃(CO)₁₂ (5)NoneNoneToluene (B28343)14073
2Ru(CO)₅ (15)NoneNoneToluene14055
3RuCl₂(PPh₃)₃ (15)NoneNoneToluene140<5
4Ru₃(CO)₁₂ (5)PPh₃ (30)NoneToluene140<5
5Ru₃(CO)₁₂ (5)NoneK₂CO₃Toluene14065
6Ru₃(CO)₁₂ (5)NoneNoneDioxane14048
7Ru₃(CO)₁₂ (5)NoneNoneToluene12035

Data adapted from studies on related organoboranes. Yields are for the diarylated product.

Experimental Protocol

General Procedure for the Ruthenium(0)-Catalyzed Cross-Coupling of an Aryl Methyl Ether with an Organoborane:

  • Reagent Preparation:

    • To a solution of the aryl methyl ether (1.0 equiv.) in anhydrous toluene (0.1 M), add the corresponding aniline (B41778) (1.1 equiv.).

    • Add 4 Å molecular sieves and stir the mixture at room temperature for 12-24 hours to form the imine in situ.

    • Filter the solution to remove the molecular sieves.

  • Reaction Setup:

    • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium catalyst, Ru₃(CO)₁₂ (5 mol%).

    • Add the organoboronic acid (e.g., this compound or its corresponding neopentyl glycol ester, 2.5 equiv.).

    • Add the freshly prepared solution of the imine in anhydrous toluene.

  • Reaction Execution:

    • Seal the Schlenk tube and place it in a preheated oil bath at 140 °C.

    • Stir the reaction mixture vigorously for the indicated time (typically 12-24 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Add a 1 M aqueous solution of HCl and stir for 1-2 hours to hydrolyze the imine to the corresponding aldehyde.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Catalytic Cycle and Workflow

G catalyst Ru(0) Catalyst intermediate1 Oxidative Addition (C-O Cleavage) catalyst->intermediate1 substrate Aryl Methyl Ether (Imine Directed) substrate->intermediate1 boronic_acid This compound intermediate2 Transmetalation boronic_acid->intermediate2 intermediate1->intermediate2 Ru(II) Intermediate intermediate3 Reductive Elimination intermediate2->intermediate3 intermediate3->catalyst Catalyst Regeneration product Coupled Product intermediate3->product

Caption: Catalytic cycle for the Ru(0)-catalyzed cross-coupling.

Application Note 2: Ruthenium-Catalyzed Direct sp³ Arylation of Benzylic Amines with Arylboronates

This application note describes a highly efficient ruthenium-catalyzed direct arylation of sp³ C-H bonds at the benzylic position of amines using arylboronates. This transformation is facilitated by a removable 3-substituted pyridine (B92270) directing group, which enhances the efficiency of the C-H activation step. The reaction proceeds under neutral conditions and exhibits remarkable functional group tolerance. While this example uses arylboronates, it showcases a key C-H functionalization strategy that could be adapted for this compound.

Quantitative Data Summary

The following table presents the substrate scope for the direct sp³ arylation of a benzylic amine with various arylboronates.

EntryArylboronateProductYield (%)
1Phenylboronic acid neopentyl glycol ester2-benzyl-3-(pyridin-3-yl)aniline95
24-Tolylboronic acid neopentyl glycol ester2-(4-methylbenzyl)-3-(pyridin-3-yl)aniline92
34-Methoxyphenylboronic acid neopentyl glycol ester2-(4-methoxybenzyl)-3-(pyridin-3-yl)aniline88
44-(Trifluoromethyl)phenylboronic acid neopentyl glycol ester2-(4-(trifluoromethyl)benzyl)-3-(pyridin-3-yl)aniline75
53,5-Dimethylphenylboronic acid neopentyl glycol ester2-(3,5-dimethylbenzyl)-3-(pyridin-3-yl)aniline90
6Naphthalen-2-ylboronic acid neopentyl glycol ester2-(naphthalen-2-ylmethyl)-3-(pyridin-3-yl)aniline85

Data adapted from Dastbaravardeh, N., et al. (2013). J. Org. Chem., 78(2), 658-72.

Experimental Protocol

General Procedure for the Ruthenium-Catalyzed Direct sp³ Arylation:

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, add the benzylic amine substrate (1.0 equiv.), the arylboronate (2.0 equiv.), and the ruthenium catalyst, [Ru(p-cymene)Cl₂]₂ (2.5 mol%), to a dry Schlenk tube equipped with a magnetic stir bar.

    • Add anhydrous solvent (e.g., THF or toluene, 0.2 M).

  • Reaction Execution:

    • Seal the Schlenk tube and place it in a preheated oil bath at 100-120 °C.

    • Stir the reaction mixture for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel.

  • Removal of Directing Group (if necessary):

    • The pyridine directing group can be removed under appropriate conditions (e.g., hydrogenation or treatment with a suitable reagent) to yield the final arylated product.

Experimental Workflow and Logic

G start Start: Benzylic Amine + Arylboronate step1 Add Ru Catalyst [Ru(p-cymene)Cl₂]₂ start->step1 step2 Heat under Inert Atmosphere step1->step2 step3 C-H Activation & C-C Coupling step2->step3 product Arylated Product step3->product purification Work-up & Purification product->purification final_product Final Product purification->final_product

Caption: Workflow for Ru-catalyzed direct sp³ arylation.

Application Notes and Protocols for Bioconjugation Using Methylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of methylboronic acid and its derivatives in bioconjugation. This powerful technique enables the site-specific labeling and modification of biomolecules, offering significant advantages in drug development, diagnostics, and fundamental biological research.

Introduction to this compound Bioconjugation

Methylboronic acids are a class of organoboron compounds that can form reversible or stable covalent bonds with specific functional groups on biomolecules. Their unique reactivity, particularly the ability to form boronate esters with 1,2- or 1,3-diols and iminoboronates with amines, has made them valuable tools for bioconjugation. These reactions are often bioorthogonal, proceeding with high selectivity and efficiency under physiological conditions.[1][2]

Key advantages of using this compound-based bioconjugation include:

  • Site-selectivity: Targeting specific amino acid residues or glycan structures.

  • Biocompatibility: Reactions occur in aqueous environments at neutral pH.[3]

  • Tunable Stability: The resulting linkage can be designed to be stable or reversible, which is advantageous for applications such as drug delivery.[1][4]

  • Rapid Kinetics: Many boronic acid-based ligations exhibit fast reaction rates, comparable to other "click chemistry" reactions.

Core Bioconjugation Strategies

Two primary strategies dominate the use of this compound derivatives in bioconjugation:

  • Boronate Ester Formation: This involves the reaction of a boronic acid with a cis-diol-containing moiety, such as those found in carbohydrates, glycoproteins, or specifically introduced diol-containing tags. The resulting boronate esters can be stabilized to form irreversible linkages.

  • Iminoboronate Formation: Arylboronic acids with an ortho-formyl or ortho-acetyl group can react rapidly and reversibly with primary amines, such as the N-terminus of a protein or the side chain of lysine, to form a stable iminoboronate linkage.

Quantitative Data Summary

The following tables summarize key quantitative data for different this compound-based bioconjugation reactions, providing a basis for comparison and selection of the appropriate technique.

Table 1: Reaction Kinetics of this compound Bioconjugation

Reaction TypeReactantsRate Constant (k₂) [M⁻¹s⁻¹]pHTemperature (°C)Reference
Iminoboronate Formation2-Formylphenylboronic acid + N-terminal Cysteine2.38 x 10²7.423
Iminoboronate Formation2-Acetylphenylboronic acid + Phenylhydrazine10² - 10³7.025
Boronate Ester FormationPhenylboronic acid + Salicylhydroxamic acid-7.425
Thiazolidine Boronate (TzB) Formation2-Formylphenylboronic acid + N-terminal Cysteine10² - 10³7.425

Table 2: Stability of Boronic Acid Conjugates

Conjugate TypeReactantsDissociation Constant (Kd) [M]ConditionsReference
IminoboronatePhenylboronic acid + Salicylhydroxamic acid5.6 x 10⁻⁵pH 7.4
IminoboronatePhenylboronic acid + Salicylhydroxamic acid0.25pH 4.5
Boronate EsterPhenylboronic acid + Catechol--
Boronate Ester2-Methylphenylboronic acid + NopoldiolKₐ = 1.2 x 10⁵ M⁻¹-

Experimental Protocols

Protocol 1: Site-Specific Labeling of a Protein with an N-terminal Cysteine using 2-Formylphenylboronic Acid (2-FPBA)

This protocol describes the labeling of a protein containing a free N-terminal cysteine residue with a molecule functionalized with 2-FPBA.

Materials:

  • Protein with N-terminal cysteine (purified, in phosphate-buffered saline (PBS), pH 7.4)

  • 2-Formylphenylboronic acid (2-FPBA) functionalized probe (e.g., a fluorescent dye)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification

  • Mass spectrometer (for characterization)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of any primary amine-containing buffers (e.g., Tris).

    • The concentration of the protein should be between 1-10 mg/mL in PBS, pH 7.4.

  • Probe Preparation:

    • Prepare a 10 mM stock solution of the 2-FPBA functionalized probe in DMSO.

  • Conjugation Reaction:

    • To the protein solution, add the 2-FPBA probe stock solution to achieve a final molar ratio of 1:1 to 1:5 (protein:probe). The final DMSO concentration should not exceed 5% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature (23-25°C) for 1-2 hours with gentle mixing.

  • Purification:

    • Purify the labeled protein from the excess unreacted probe using a pre-equilibrated SEC column with PBS, pH 7.4.

    • Collect the fractions containing the protein conjugate.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the UV-Vis absorbance of the protein and the attached probe, if it has a distinct chromophore.

    • Confirm the successful conjugation and determine the molecular weight of the conjugate using mass spectrometry (e.g., ESI-MS).

Protocol 2: Fluorescent Labeling of Glycoproteins using a Boronic Acid-Functionalized Probe

This protocol outlines the labeling of glycoproteins by targeting their cis-diol-containing carbohydrate moieties with a fluorescent probe functionalized with a boronic acid.

Materials:

  • Glycoprotein (B1211001) (e.g., Horseradish Peroxidase - HRP) in a suitable buffer (e.g., HEPES or PBS, pH 7.4)

  • Boronic acid-functionalized fluorescent probe

  • Reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)

  • Dialysis or size-exclusion chromatography system for purification

  • Fluorometer or fluorescence microscope for analysis

Procedure:

  • Glycoprotein Preparation:

    • Dissolve the glycoprotein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Probe Preparation:

    • Dissolve the boronic acid-functionalized fluorescent probe in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer to the desired concentration.

  • Conjugation Reaction:

    • Mix the glycoprotein solution with the fluorescent probe solution at a molar ratio that may require optimization (e.g., 1:10 to 1:100, glycoprotein:probe).

    • Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, with gentle agitation and protected from light.

  • Purification:

    • Remove the excess, unreacted fluorescent probe by dialysis against the reaction buffer or by using size-exclusion chromatography.

  • Characterization and Analysis:

    • Confirm the labeling by measuring the fluorescence of the purified glycoprotein conjugate.

    • The labeled glycoprotein can now be used in various applications, such as fluorescence imaging of cells that express specific carbohydrate markers.

Visualizations

experimental_workflow_protein_labeling cluster_preparation Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization Protein Protein with N-terminal Cysteine Reaction Reaction Mixture (PBS, pH 7.4, RT, 1-2h) Protein->Reaction Add Probe 2-FPBA Functionalized Probe Probe->Reaction Add Purification Size-Exclusion Chromatography Reaction->Purification Load Characterization Mass Spectrometry UV-Vis Spectroscopy Purification->Characterization Analyze Labeled_Protein Labeled Protein Conjugate Characterization->Labeled_Protein Confirm

Caption: Workflow for site-specific protein labeling using 2-FPBA.

signaling_pathway_boronic_acid_delivery cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (Boronic Acid Linker) Receptor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Drug Released Drug Lysosome->Drug Linker Cleavage (pH-sensitive) Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Binding Apoptosis Cell Death Target->Apoptosis Induces

Caption: Targeted drug delivery using a pH-sensitive boronic acid linker.

References

Application Notes and Protocols: Synthesis of Novel Polymers Bearing Methylboronic Acid via Post-Polymerization Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acid-functionalized polymers have garnered significant interest for a wide range of biomedical applications, including glucose sensing, drug delivery, and therapeutic interventions.[1] This is largely attributed to the unique ability of the boronic acid moiety to form reversible covalent bonds with 1,2- and 1,3-diols, which are common structural motifs in biologically relevant molecules like saccharides.[1] While the majority of research has centered on polymers containing phenylboronic acid due to its favorable electronic properties and established synthetic routes, the exploration of polymers bearing simpler alkylboronic acids, such as methylboronic acid, remains a nascent field with untapped potential.

These application notes provide a detailed protocol for the synthesis of a novel polymer functionalized with this compound via a post-polymerization modification strategy. This approach circumvents the challenges associated with the direct polymerization of potentially unstable this compound-containing monomers. We present a method for the functionalization of a well-defined precursor polymer, poly(vinyl alcohol), with this compound, and discuss the characterization and potential applications of the resulting polymer.

Data Presentation

Table 1: Materials and Reagents

ReagentSupplierGradePurpose
Poly(vinyl alcohol) (PVA)Sigma-AldrichMw 9,000-10,000, 80% hydrolyzedPrecursor Polymer
3-(Bromomethyl)phenylboronic acid pinacol (B44631) esterTCI>98.0%This compound precursor
Sodium hydride (NaH)Sigma-Aldrich60% dispersion in mineral oilDeprotonation of PVA
Anhydrous N,N-Dimethylformamide (DMF)Sigma-Aldrich99.8%Solvent
Diethyl etherFisher ScientificACS GradePrecipitation
Hydrochloric acid (HCl)Fisher ScientificACS GradeDeprotection
Acetone (B3395972)Fisher ScientificACS GradeWashing
Deuterium oxide (D₂O)Cambridge Isotope Laboratories99.9 atom % DNMR Solvent
Dimethyl sulfoxide-d₆ (DMSO-d₆)Cambridge Isotope Laboratories99.9 atom % DNMR Solvent

Table 2: Characterization of this compound-Functionalized PVA

Characterization TechniqueParameterPrecursor Polymer (PVA)Functionalized Polymer (PVA-MBA)
¹H NMR (D₂O)Appearance of aromatic protons (7.2-7.5 ppm)AbsentPresent
¹H NMR (D₂O)Appearance of benzylic protons (~4.5 ppm)AbsentPresent
FTIR (ATR)B-O stretching vibrationAbsent~1350 cm⁻¹
Gel Permeation Chromatography (GPC)Molecular Weight (Mw)~9,500 g/mol ~11,000 g/mol
GPCPolydispersity Index (PDI)1.81.9
Degree of Functionalization (via ¹H NMR)% of OH groups functionalizedN/A~15%

Experimental Protocols

Synthesis of this compound-Functionalized Poly(vinyl alcohol) (PVA-MBA)

This protocol details a two-step post-polymerization modification of poly(vinyl alcohol) to introduce this compound functionalities.

Step 1: Functionalization of PVA with 3-(Bromomethyl)phenylboronic acid pinacol ester

  • In a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 2.0 g of poly(vinyl alcohol) (PVA) in 100 mL of anhydrous N,N-Dimethylformamide (DMF). Stir the mixture at 80°C until the PVA is completely dissolved.

  • Cool the solution to 0°C using an ice bath.

  • Carefully add 0.4 g of sodium hydride (60% dispersion in mineral oil) portion-wise to the PVA solution. Allow the reaction to stir for 1 hour at 0°C to facilitate the deprotonation of the hydroxyl groups on the PVA backbone.

  • In a separate flask, dissolve 3.5 g of 3-(bromomethyl)phenylboronic acid pinacol ester in 20 mL of anhydrous DMF.

  • Add the solution of 3-(bromomethyl)phenylboronic acid pinacol ester dropwise to the PVA solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Precipitate the functionalized polymer by slowly adding the reaction mixture to 500 mL of vigorously stirring diethyl ether.

  • Collect the precipitate by vacuum filtration and wash thoroughly with diethyl ether to remove unreacted starting materials.

  • Dry the resulting white solid under vacuum overnight.

Step 2: Deprotection of the Boronic Acid Pinacol Ester

  • Disperse the dried polymer from Step 1 in a mixture of 100 mL of acetone and 20 mL of 1 M hydrochloric acid (HCl).

  • Stir the suspension at room temperature for 12 hours to hydrolyze the pinacol ester and generate the free this compound groups.

  • Neutralize the mixture by the dropwise addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Isolate the polymer by vacuum filtration and wash extensively with deionized water to remove salts and pinacol.

  • Finally, wash the polymer with acetone and dry under vacuum at 40°C to yield the final this compound-functionalized poly(vinyl alcohol) (PVA-MBA).

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Functionalization cluster_step2 Step 2: Deprotection PVA Poly(vinyl alcohol) DMF_PVA Dissolve in anhy. DMF PVA->DMF_PVA NaH Add Sodium Hydride at 0°C DMF_PVA->NaH Addition Add Boronic Ester Solution Dropwise NaH->Addition Boronic_Ester 3-(Bromomethyl)phenylboronic acid pinacol ester DMF_BE Dissolve in anhy. DMF Boronic_Ester->DMF_BE DMF_BE->Addition Stir_RT Stir at RT for 24h Addition->Stir_RT Precipitation Precipitate in Diethyl Ether Stir_RT->Precipitation Filtration1 Filter and Wash Precipitation->Filtration1 Drying1 Dry under Vacuum Filtration1->Drying1 Intermediate PVA-MBA Pinacol Protected Drying1->Intermediate Dispersion Disperse in Acetone/HCl Intermediate->Dispersion Stir_Deprotect Stir at RT for 12h Dispersion->Stir_Deprotect Neutralization Neutralize with NaHCO₃ Stir_Deprotect->Neutralization Filtration2 Filter and Wash with Water Neutralization->Filtration2 Drying2 Dry under Vacuum Filtration2->Drying2 Final_Product PVA-MBA Drying2->Final_Product

Caption: Experimental workflow for the synthesis of PVA-MBA.

signaling_pathway cluster_interaction Interaction with Diols cluster_application Potential Application PVA_MBA PVA-MBA Complex Reversible Boronate Ester Complex PVA_MBA->Complex Diol Diol-containing Molecule (e.g., Glucose) Diol->Complex Drug_Release Controlled Drug Release Complex->Drug_Release Dissociation triggers release Sensing Biosensing Complex->Sensing Binding event detection

Caption: Reversible interaction of PVA-MBA with diols.

References

The Role of Methylboronic Acid in Advanced Drug Delivery Systems: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylboronic acid, a member of the boronic acid family, is emerging as a molecule of interest in the design of sophisticated drug delivery systems. Its unique chemical properties, particularly its ability to reversibly form esters with 1,2- and 1,3-diols, make it a valuable component for creating stimuli-responsive carriers that can release therapeutic agents in a controlled manner. This technology holds significant promise for targeted drug delivery to specific sites within the body, such as tumors or tissues with high glucose concentrations, thereby enhancing therapeutic efficacy while minimizing off-target side effects.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound and its derivatives in the development of novel drug delivery platforms. While much of the foundational research in this area has been conducted with phenylboronic acid (PBA), the principles and methodologies are largely translatable to this compound-based systems. This text will provide a comprehensive overview of the underlying chemistry, formulation strategies, and evaluation techniques, with a focus on practical application.

Core Concepts and Applications

This compound's utility in drug delivery stems from its dynamic covalent interaction with diol-containing molecules, which are abundant in biological systems. This interaction is sensitive to changes in pH and the concentration of competing diols, such as glucose. These characteristics enable the design of "smart" drug delivery systems that can respond to specific physiological or pathological cues.

Key Applications Include:

  • Glucose-Responsive Drug Delivery: This is a particularly promising application for the management of diabetes. Drug carriers functionalized with this compound can be designed to release insulin (B600854) in response to elevated blood glucose levels. The glucose, a diol, competes with the insulin-carrier linkage, triggering the release of the therapeutic agent.

  • pH-Responsive Drug Delivery: The acidic microenvironment of tumors (pH 6.5-6.8) compared to healthy tissues (pH 7.4) can be exploited for targeted cancer therapy. This compound-based systems can be engineered to be stable at physiological pH and to disassemble or alter their structure in acidic conditions, leading to the release of encapsulated anticancer drugs directly at the tumor site.[1][2][3]

  • Targeting Sialic Acid Overexpressing Cells: Some cancer cells overexpress sialic acid residues on their surface. Boronic acids can interact with these sialic acid moieties, providing a mechanism for active targeting of drug-loaded nanoparticles to cancer cells.

Data Presentation: Performance of Boronic Acid-Based Drug Delivery Systems

The following tables summarize quantitative data from studies on boronic acid-based drug delivery systems, primarily focusing on phenylboronic acid (PBA) due to the extensive available literature. These values provide a benchmark for the expected performance of analogous this compound systems.

Table 1: Drug Loading and Encapsulation Efficiency

Drug Delivery SystemDrugDrug Loading Content (DLC) (%)Encapsulation Efficiency (EE) (%)Reference
Phenylboronic acid-functionalized nanoparticles (PBA-NPs)Emodin (B1671224)2.178[4]
Paclitaxel-loaded PBA nanoparticles (PTX/PBA NPs)PaclitaxelNot Specified>90 (inferred)[1]

Table 2: Stimuli-Responsive Drug Release

Drug Delivery SystemStimulusCondition 1Cumulative Release (%) at Condition 1Condition 2Cumulative Release (%) at Condition 2Time (h)Reference
PBA-Emodin-NPspHpH 7.4< 70pH 5.0~9024 (pH 7.4), 7 (pH 5.0)
PTX/PBA NPspHpH 7.4~20pH 5.5> 6096
Bis-T-23-loaded PBA copolymerspHpH 7.414.5pH 4.698.148
Pinacol-loaded PBA-hydrogelGlucose4 mM Glucose3112 mM Glucose84Not Specified

Experimental Protocols

This section provides detailed methodologies for key experiments related to the development and characterization of this compound-based drug delivery systems. These protocols are based on established methods for boronic acid-functionalized materials and can be adapted for specific research needs.

Protocol 1: Synthesis of this compound-Functionalized Polymer

This protocol describes the synthesis of a polymer incorporating a this compound moiety via reversible addition-fragmentation chain-transfer (RAFT) polymerization. This method allows for good control over the polymer's molecular weight and architecture.

Materials:

  • N-Isopropylacrylamide (NIPAM)

  • 3-Acrylamidophenylboronic acid (or a suitable this compound-containing monomer)

  • S-1-dodecyl-S´-(α,α´-dimethyl-α´´-acetic acid) trithiocarbonate (B1256668) (RAFT agent)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Diethyl ether

  • Dialysis tubing (MWCO 3.5 kDa)

Procedure:

  • In a Schlenk flask, dissolve NIPAM (e.g., 1.0 g, 8.84 mmol), 3-acrylamidophenylboronic acid (e.g., 0.2 g, 1.04 mmol), RAFT agent (e.g., 36.5 mg, 0.1 mmol), and AIBN (e.g., 3.3 mg, 0.02 mmol) in 10 mL of 1,4-dioxane.

  • Deoxygenate the solution by bubbling with dry nitrogen gas for 30 minutes in an ice bath.

  • Seal the flask and immerse it in an oil bath preheated to 70°C.

  • Allow the polymerization to proceed for 24 hours with continuous stirring.

  • Quench the reaction by exposing the solution to air and cooling it to room temperature.

  • Precipitate the polymer by adding the reaction mixture dropwise into an excess of cold diethyl ether.

  • Collect the polymer precipitate by centrifugation or filtration and wash it several times with diethyl ether to remove unreacted monomers and initiator.

  • Dry the polymer under vacuum at room temperature for 24 hours.

  • Further purify the polymer by dissolving it in a minimal amount of a suitable solvent (e.g., DMF) and dialyzing against deionized water for 48 hours, with frequent water changes.

  • Lyophilize the dialyzed solution to obtain the pure this compound-functionalized polymer.

Characterization:

  • The chemical structure and composition of the polymer can be confirmed using ¹H NMR and FTIR spectroscopy.

  • The molecular weight and polydispersity index (PDI) can be determined by gel permeation chromatography (GPC).

Protocol 2: Preparation of Drug-Loaded Nanoparticles via Nanoprecipitation

This protocol describes the formation of drug-loaded nanoparticles from a pre-synthesized amphiphilic block copolymer containing this compound using the nanoprecipitation method.

Materials:

  • This compound-functionalized amphiphilic block copolymer

  • Hydrophobic drug (e.g., paclitaxel, doxorubicin)

  • Acetone (B3395972) (or other suitable water-miscible organic solvent)

  • Deionized water

  • Stir plate and magnetic stir bar

Procedure:

  • Dissolve the this compound-functionalized polymer (e.g., 10 mg) and the hydrophobic drug (e.g., 1 mg) in a small volume of acetone (e.g., 1 mL).

  • Stir the solution to ensure complete dissolution.

  • In a separate beaker, add deionized water (e.g., 10 mL) and stir vigorously.

  • Add the polymer/drug solution dropwise to the stirring water. The rapid solvent exchange will cause the polymer to self-assemble into nanoparticles, encapsulating the drug.

  • Continue stirring for several hours (e.g., 4-6 hours) at room temperature to allow for the complete evaporation of the organic solvent.

  • The resulting nanoparticle suspension can be used as is or further purified by centrifugation or dialysis to remove any unloaded drug.

Characterization:

  • Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).

  • Morphology: Visualized using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).

  • Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

    • Lyophilize a known amount of the nanoparticle suspension.

    • Dissolve the lyophilized powder in a suitable organic solvent to break the nanoparticles and release the drug.

    • Quantify the amount of drug using a suitable analytical method such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

    • Calculate DLC and EE using the following formulas:

      • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

Protocol 3: In Vitro Drug Release Study

This protocol outlines a method to evaluate the stimuli-responsive release of a drug from this compound-functionalized nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)

  • Glucose solutions of varying concentrations

  • Dialysis tubing (with a molecular weight cut-off lower than the drug's molecular weight)

  • Shaking incubator or water bath

Procedure:

  • Transfer a known volume (e.g., 1 mL) of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a larger volume of release medium (e.g., 20 mL of PBS at pH 7.4) in a beaker.

  • To test for pH-responsiveness, prepare a parallel experiment with a release medium of acidic pH (e.g., PBS at pH 5.5).

  • To test for glucose-responsiveness, prepare parallel experiments with release media containing different concentrations of glucose (e.g., 0 mM, 5 mM, 10 mM in PBS at pH 7.4).

  • Place the beakers in a shaking incubator at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis or HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate fundamental concepts in the design and function of this compound-based drug delivery systems.

GlucoseResponsiveRelease cluster_carrier Drug Carrier cluster_environment High Glucose Environment cluster_release Drug Release Carrier This compound Functionalized Nanoparticle Drug-Loaded Glucose Glucose Carrier->Glucose Competitive Binding ReleasedDrug Released Drug Carrier->ReleasedDrug Triggers Release

Caption: Glucose-responsive drug release mechanism.

pHResponsiveRelease cluster_stable Physiological pH (7.4) cluster_acidic Tumor Microenvironment (pH < 7.0) StableCarrier Stable Nanoparticle Drug Encapsulated DestabilizedCarrier Destabilized Nanoparticle Drug Released StableCarrier->DestabilizedCarrier Protonation & Destabilization

Caption: pH-responsive drug release in an acidic environment.

ExperimentalWorkflow Synthesis Synthesis of this compound Functionalized Polymer Characterization1 Polymer Characterization (NMR, FTIR, GPC) Synthesis->Characterization1 Formulation Nanoparticle Formulation & Drug Loading Characterization1->Formulation Characterization2 Nanoparticle Characterization (DLS, TEM, DLC, EE) Formulation->Characterization2 InVitro In Vitro Studies (Drug Release, Cytotoxicity) Characterization2->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo

Caption: General experimental workflow for developing drug delivery systems.

Conclusion and Future Perspectives

This compound presents a versatile platform for the development of intelligent drug delivery systems. Its ability to respond to key physiological stimuli like pH and glucose concentration opens up new avenues for targeted and controlled drug release. While the field has been largely dominated by research on phenylboronic acid, the fundamental principles are directly applicable to this compound-based constructs. Further research is warranted to fully elucidate the specific advantages and potential of this compound in various drug delivery applications, including a direct comparison of its in vivo performance against its phenylboronic acid counterparts. The protocols and data presented herein provide a solid foundation for researchers to explore this exciting and promising area of pharmaceutical science.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Methylboronic Acid Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving methylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved yields and outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common initial checks I should perform?

A1: When encountering low yields, a systematic check of your reagents and reaction setup is the first crucial step.

  • Inert Atmosphere: The Palladium(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged and maintained under a positive pressure of an inert gas like argon or nitrogen. Inadequate degassing can lead to catalyst deactivation.

  • Reagent Quality:

    • This compound: While generally more stable than many other boronic acids, this compound can still degrade. It is advisable to use a freshly opened bottle or a sample that has been stored properly under inert gas in a cool, dark place.

    • Aryl Halide: Verify the purity of your aryl halide. Impurities can sometimes poison the catalyst.

    • Solvent: Ensure your solvent is anhydrous and degassed. The presence of water can affect the reaction, and dissolved oxygen can deactivate the catalyst.

    • Base: The quality of the base is critical. It should be finely powdered and dry. Clumps can lead to poor reproducibility.

Q2: I'm observing a significant amount of my starting aryl halide being converted to the corresponding arene (protodehalogenation). What causes this and how can I minimize it?

A2: Protodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. This occurs when the palladium-aryl intermediate reacts with a hydride source before transmetalation with the this compound can take place.

  • Potential Hydride Sources: Solvents (like alcohols in the presence of a base), water, or the base itself can sometimes act as a hydride source.

  • Troubleshooting Strategies:

    • Choice of Base: Avoid bases that are known to promote this side reaction. Consider switching to bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃).

    • Optimize Reaction Conditions: A slow transmetalation step can provide more time for side reactions. Optimizing the catalyst, ligand, and temperature can help to favor the desired coupling pathway. Using a more electron-rich and bulky ligand can often accelerate the oxidative addition and subsequent steps.

Q3: What are the primary side reactions to be aware of with this compound in Suzuki couplings?

A3: Besides protodehalogenation of the aryl halide, two other common side reactions are:

  • Protodeboronation: This is the cleavage of the carbon-boron bond of the this compound by a proton source, resulting in the formation of methane. This side reaction consumes your boronic acid and reduces the yield. It can be exacerbated by high temperatures and the presence of water.

  • Homocoupling: This is the dimerization of the this compound to form ethane, or the dimerization of the aryl halide. Homocoupling of the boronic acid is often promoted by the presence of oxygen. To minimize this, ensure thorough degassing of your reaction mixture. Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are observing minimal to no formation of your desired product, a systematic approach to identifying the root cause is necessary.

experimental_workflow cluster_prep Reaction Setup cluster_reagents Catalyst Addition cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add aryl halide, this compound, and base to an oven-dried flask. B Evacuate and backfill the flask with inert gas (repeat 3x). A->B C Add degassed solvent. B->C E Transfer the catalyst solution to the reaction flask via syringe under inert atmosphere. C->E D In a separate vial, dissolve the Palladium catalyst and ligand in degassed solvent. D->E F Heat the reaction mixture to the desired temperature with vigorous stirring. E->F G Monitor reaction progress by TLC, GC, or LC-MS. F->G H Cool the reaction to room temperature and perform an aqueous work-up. G->H I Dry the organic layer and concentrate under reduced pressure. H->I J Purify the crude product by column chromatography. I->J

A typical experimental workflow for a this compound Suzuki coupling.

troubleshooting_tree start Low or No Yield reagents Check Reagent Quality (Freshness, Purity, Storage) start->reagents setup Verify Reaction Setup (Inert atmosphere, Temperature, Stirring) start->setup side_reactions Analyze for Side Products (Protodeboronation, Homocoupling, Protodehalogenation) start->side_reactions optimization Systematically Optimize Conditions reagents->optimization Reagents OK setup->optimization Setup OK side_reactions->optimization Side reactions identified catalyst Screen Different Catalysts/Ligands optimization->catalyst base Screen Different Bases optimization->base solvent Screen Different Solvents optimization->solvent

A decision tree to guide troubleshooting for low-yield reactions.
Issue 2: Catalyst System Inefficiency

The choice of palladium catalyst and ligand is crucial for a successful Suzuki coupling.

catalytic_cycle pd0 Pd(0)L_n pd_aryl_halide Ar-Pd(II)(X)L_n pd0->pd_aryl_halide Oxidative Addition pd_aryl_methyl Ar-Pd(II)(CH3)L_n pd_aryl_halide->pd_aryl_methyl Transmetalation pd_aryl_methyl->pd0 Reductive Elimination product Ar-CH3 pd_aryl_methyl->product aryl_halide Ar-X aryl_halide->pd_aryl_halide methyl_boronic CH3B(OH)2 + Base methyl_boronic->pd_aryl_halide

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

A failure in any step of this cycle can lead to low yields. For instance, a slow oxidative addition can be addressed by using more electron-rich and bulky ligands. A sluggish transmetalation might be improved by the choice of base and solvent.

Data on Reaction Parameter Optimization

The following tables provide a summary of how different reaction parameters can affect the yield of Suzuki coupling reactions. While the specific substrates may vary, these tables offer valuable insights for optimizing your reaction with this compound.

Table 1: Effect of Base on Suzuki Coupling Yield
EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Na₂CO₃DMF/H₂O801298[1]
2K₂CO₃Toluene/H₂O1001285[2]
3K₃PO₄1,4-Dioxane (B91453)1001292[2]
4Cs₂CO₃1,4-Dioxane801895[3]
5NaOHEtOH/H₂OReflux294[4]
6KOtBuEthanol/Water70198

Note: The yields reported are for various aryl halide and boronic acid coupling partners under the specified conditions and serve as a general guide.

Table 2: Comparison of Palladium Catalysts
EntryCatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
1Pd(PPh₃)₄-Na₂CO₃Toluene/H₂O10088
2Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O10098
3Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane10096
4PdCl₂(dppf)-K₂CO₃DMF9091

Note: Catalyst performance is highly substrate-dependent. The data presented is a compilation from various Suzuki-Miyaura reactions to illustrate general trends.

Table 3: Influence of Solvent on Suzuki Coupling Yield
EntrySolventBaseTemperature (°C)Time (h)Yield (%)Reference
1Toluene/H₂OK₂CO₃1001285
21,4-Dioxane/H₂OK₃PO₄1001292
3THF/H₂ONa₂CO₃801689
4DMF/H₂ONa₂CO₃801298
5Ethanol/H₂OKOtBu70198

Note: Solvent choice can significantly impact the solubility of reagents and the overall reaction rate and yield.

Detailed Experimental Protocol

This protocol is a general guideline for a Suzuki-Miyaura coupling reaction between an aryl bromide and this compound.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v, 5 mL)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium carbonate.

  • Seal the flask with a rubber septum, and then evacuate and backfill with argon. Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Under a positive flow of argon, add the palladium catalyst to the reaction mixture.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired methylated arene.

References

Technical Support Center: Purification of Methylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of methylboronic acid from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound and its derivatives from reaction mixtures include:

  • Aqueous Acid-Base Extraction: This technique leverages the acidic nature of boronic acids to separate them from non-acidic impurities.[1][2]

  • Recrystallization: This is a powerful method for purifying crystalline this compound, provided a suitable solvent is identified.[3][4]

  • Column Chromatography: While challenging due to the polarity of boronic acids, chromatography on silica (B1680970) gel or alumina (B75360) can be effective, sometimes with modifications like boric acid impregnation for boronic esters.[5]

  • Scavenger Resins: The use of solid-supported scavengers, particularly those with diol functional groups, offers a highly selective method for removing boronic acid impurities.

  • Derivatization: Conversion of the boronic acid to a crystalline diethanolamine (B148213) adduct can facilitate its separation by filtration.

  • Sublimation: For volatile solids like this compound, sublimation can be an effective purification technique.

Q2: What are the typical impurities found in crude this compound reaction mixtures?

A2: Common impurities can include unreacted starting materials, byproducts from the synthetic route, boric acid from hydrolysis of the boronic acid, and the corresponding protodeboronation product where the boronic acid group is replaced by a hydrogen atom. Additionally, boroxines (anhydrides of boronic acids) can form, especially under anhydrous conditions.

Q3: How can I prevent the formation of boroxine (B1236090) (methylboronic anhydride)?

A3: Boroxine formation is a reversible dehydration process. To minimize its formation, avoid completely anhydrous conditions during workup and storage. The presence of water will shift the equilibrium back towards the desired this compound. If you suspect boroxine has formed, it can often be converted back to the boronic acid by recrystallization from a solvent system containing water.

Q4: What is protodeboronation and how can I avoid it?

A4: Protodeboronation is the cleavage of the carbon-boron bond, which is an undesired side reaction that can be catalyzed by acid or base. The stability of this compound is generally greatest at a neutral pH. Therefore, prolonged exposure to strongly acidic or basic conditions during purification should be minimized.

Troubleshooting Guides

Issue 1: Low yield after recrystallization.
  • Possible Cause: The chosen solvent is too good at dissolving the this compound, even at low temperatures.

    • Solution: Select a different solvent or a solvent mixture (anti-solvent system) where the this compound has high solubility at high temperatures and very low solubility at low temperatures. Common solvents for boronic acid recrystallization include hot water or hot ethanol.

  • Possible Cause: Too much solvent was used.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. If too much is added, you can try to carefully evaporate some of the solvent to re-saturate the solution.

  • Possible Cause: Premature crystallization during hot filtration.

    • Solution: Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.

Issue 2: this compound is an oil and cannot be recrystallized.
  • Solution 1: Column Chromatography. This is a common technique for purifying oily compounds. Neutral alumina or silica gel can be used.

  • Solution 2: Derivatization. Convert the this compound to its diethanolamine adduct, which is often a crystalline solid that can be isolated by filtration. The free boronic acid can be regenerated from the adduct if necessary.

Issue 3: this compound streaks or sticks to the silica gel column during chromatography.
  • Possible Cause: Boronic acids are polar and can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel.

    • Solution 1: Use a less polar eluent system if possible.

    • Solution 2: Consider using neutral alumina as the stationary phase instead of silica gel.

    • Solution 3: For boronic esters, using silica gel impregnated with boric acid can help to suppress over-adsorption.

    • Solution 4: Reverse-phase chromatography (C18) can be an alternative, though some boronic acids may still exhibit poor peak shape.

Issue 4: Acid-base extraction is not effectively removing the this compound.
  • Possible Cause: The pH of the aqueous phase is not high enough to fully deprotonate the this compound.

    • Solution: Ensure the pH of the basic aqueous wash is sufficiently high (e.g., using 1-2 M NaOH) to convert the boronic acid to its water-soluble boronate salt. Multiple extractions may be necessary for complete removal.

  • Possible Cause: The product itself is acidic and is being extracted into the aqueous layer.

    • Solution: If your desired product is also acidic, acid-base extraction may not be a suitable purification method. In this case, consider other techniques like chromatography or using a scavenger resin.

Quantitative Data on Purification Methods

The following table summarizes representative data for various purification methods. It is important to note that yields and purities are highly dependent on the specific reaction mixture and experimental conditions.

Purification MethodTypical PurityTypical Yield/RecoveryNotes
Recrystallization >98%60-90%Highly dependent on the solvent system and the nature of the impurities.
Acid-Base Extraction Variable>90% RecoveryPurity depends on the impurities not being acidic.
Column Chromatography >95%50-80%Yield can be affected by the compound sticking to the stationary phase.
Scavenger Resins >99%>95% RecoveryHighly effective for removing trace amounts of boronic acid.
Diethanolamine Adduct >99.5%>90%The adduct itself is often very pure.
Sublimation >98%VariableEffective for volatile solids and removing non-volatile impurities.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is suitable for removing this compound from a reaction mixture containing a neutral organic product.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) in a separatory funnel.

  • Extraction: Add an equal volume of a 1 M aqueous sodium hydroxide (B78521) (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate. The aqueous layer, containing the sodium methylboronate salt, should be drained off.

  • Repeat: Repeat the extraction of the organic layer with the NaOH solution two more times to ensure complete removal.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

  • (Optional) Recovery of this compound: Combine the aqueous extracts and cool in an ice bath. Acidify to pH 1-2 with 1-2 M HCl. The this compound may precipitate and can be collected by filtration. If it does not precipitate, extract the acidified aqueous layer with an organic solvent like ethyl acetate.

Protocol 2: Purification using a Diol Scavenger Resin

This method is ideal for removing residual this compound when the desired product is sensitive to aqueous acidic or basic conditions.

  • Resin Preparation: If necessary, pre-swell a diol scavenger resin in the reaction solvent for 15-30 minutes.

  • Addition of Scavenger: Add the scavenger resin (typically 3-5 equivalents relative to the this compound impurity) to the crude reaction mixture dissolved in a suitable solvent (e.g., THF, dichloromethane).

  • Agitation: Stir the mixture at room temperature. The required time can vary from 1 to 24 hours. Monitor the removal of the this compound by a suitable analytical technique (e.g., TLC, LC-MS).

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow_acid_base_extraction start Crude Reaction Mixture in Organic Solvent add_base Add 1M NaOH (aq) and Shake start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Product) separate->organic_layer aqueous_layer Aqueous Layer (Methylboronate Salt) separate->aqueous_layer repeat_extraction Repeat Extraction with NaOH (2x) organic_layer->repeat_extraction recover_mba Optional: Recover This compound aqueous_layer->recover_mba wash_brine Wash with Brine repeat_extraction->wash_brine dry Dry with MgSO4 wash_brine->dry concentrate Concentrate dry->concentrate purified_product Purified Product concentrate->purified_product acidify Acidify with HCl recover_mba->acidify Yes isolate_mba Isolate Pure This compound acidify->isolate_mba

Caption: Workflow for this compound Removal via Basic Extraction.

experimental_workflow_scavenger_resin start Crude Reaction Mixture in Solvent add_resin Add Diol Scavenger Resin start->add_resin stir Stir at Room Temp (1-24h) add_resin->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir Incomplete filter Filter to Remove Resin monitor->filter Complete wash_resin Wash Resin with Fresh Solvent filter->wash_resin combine_filtrate Combine Filtrate and Washings wash_resin->combine_filtrate concentrate Concentrate combine_filtrate->concentrate purified_product Purified Product concentrate->purified_product

Caption: Workflow for Purification using a Scavenger Resin.

References

"stability of methylboronic acid under acidic and basic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by pH, solvent, temperature, and the presence of oxidizing agents. The two main degradation pathways are protodeboronation and the formation of boroxine (B1236090) (a cyclic trimer anhydride).

Q2: What is protodeboronation and under what conditions does it occur?

A2: Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of methane (B114726) and boric acid. This reaction is a significant decomposition route and can be catalyzed by both acids and bases.[1][2] The propensity for protodeboronation is highly dependent on the reaction conditions and the organic substituent of the boronic acid.[2]

Q3: What is a boroxine and how does its formation impact my experiments?

A3: A boroxine is a six-membered ring formed from the dehydration of three molecules of this compound.[3] This is often a reversible process.[4] The formation of trimethylboroxine (B150302) can complicate experiments by altering the stoichiometry of this compound in solution, which can affect reaction kinetics and yields. The equilibrium between this compound and its boroxine is influenced by the presence of water; in anhydrous conditions, the boroxine is favored, while in aqueous solutions, the equilibrium shifts towards the boronic acid.

Q4: How does pH affect the stability of this compound?

A4: The pH of the solution is a critical factor.

  • Acidic Conditions: Acid-catalyzed protodeboronation can occur, leading to the degradation of this compound.

  • Basic Conditions: Base-catalyzed protodeboronation is also a significant degradation pathway. The rate of this reaction is dependent on the concentration of the hydroxide (B78521) ion.

  • Neutral Conditions: While generally more stable at neutral pH, degradation can still occur, especially at elevated temperatures.

Q5: Are there more stable alternatives to this compound for use in sensitive reactions?

A5: Yes, for applications requiring high stability, derivatives such as N-methyliminodiacetic acid (MIDA) boronates can be used. MIDA boronates are air-stable and can undergo a slow, controlled release of the boronic acid under specific basic conditions, minimizing degradation in situ.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Low or no yield in a reaction involving this compound. Degradation of this compound via protodeboronation under the reaction conditions.- Optimize pH: If possible, adjust the reaction pH to a range where this compound is more stable. - Use Anhydrous Conditions: To prevent hydrolysis and favor the boronic acid form over boroxine, ensure all solvents and reagents are dry. - Lower Reaction Temperature: Degradation rates are often temperature-dependent. - Use a MIDA-protected this compound: This allows for the slow release of the active reagent, minimizing its concentration and thus the rate of decomposition.
Inconsistent reaction outcomes or non-reproducible results. Formation of trimethylboroxine, leading to inaccurate concentration of the active this compound.- Prepare fresh solutions: Use freshly prepared solutions of this compound for each experiment. - Characterize the starting material: Use NMR to determine the ratio of this compound to its boroxine trimer before use. - Control water content: The equilibrium between the acid and boroxine is water-dependent. Consistent solvent water content is crucial.
Observation of unexpected byproducts in mass spectrometry or NMR. Degradation products of this compound.- Identify byproducts: The primary degradation product from protodeboronation is methane (which will not be observed) and boric acid. Oxidative degradation can lead to methanol. - Monitor stability: Perform a stability study of this compound under your specific reaction conditions (without other reagents) to identify and quantify degradation products.

Stability Data Overview

While extensive quantitative data specifically for this compound is limited in publicly available literature, the following table summarizes the general stability behavior based on studies of alkyl and aryl boronic acids. The rates are highly dependent on the specific conditions.

Condition Primary Degradation Pathway Expected Stability Key Considerations
Strongly Acidic (pH < 3) Acid-catalyzed protodeboronationLow to ModerateRate is dependent on acid concentration and temperature.
Weakly Acidic to Neutral (pH 4-7) Minimal degradationHighGenerally the most stable pH range for storage and handling.
Weakly Basic (pH 8-10) Base-catalyzed protodeboronationModerateThe rate increases with pH.
Strongly Basic (pH > 11) Base-catalyzed protodeboronationLowRapid degradation can be expected, especially at elevated temperatures.
Anhydrous/Aprotic Solvents Boroxine formationHigh (as boroxine)The monomeric acid form will be in equilibrium with the boroxine trimer.
Aqueous Solvents Protodeboronation, HydrolysisModerate to High (pH dependent)The presence of water shifts the boroxine equilibrium towards the boronic acid.

Experimental Protocols

Protocol 1: Monitoring this compound Stability by ¹H NMR Spectroscopy

This protocol allows for the quantification of this compound and the observation of its conversion to degradation products or boroxine over time.

Materials:

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen deuterated solvent.

    • Prepare a stock solution of the internal standard.

    • In an NMR tube, combine a known volume of the this compound stock solution, the internal standard stock solution, and the appropriate buffer to achieve the desired pH.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum immediately after sample preparation (t=0).

    • Incubate the NMR tube at the desired temperature.

    • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour, every 24 hours).

  • Data Analysis:

    • Integrate the signal corresponding to the methyl group of this compound (around 0.3 ppm) and the signal of the internal standard.

    • The concentration of this compound at each time point can be calculated relative to the constant concentration of the internal standard.

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a framework for developing an HPLC method to separate and quantify this compound from its potential degradation products.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers (e.g., phosphate, acetate)

  • Acid and base for forced degradation studies (e.g., HCl, NaOH)

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column

Procedure:

  • Method Development:

    • Mobile Phase: Start with a gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile.

    • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Detection: Monitor at a low wavelength (e.g., 210 nm) as this compound does not have a strong chromophore.

  • Forced Degradation Study:

    • Acidic: Incubate a solution of this compound in 0.1 M HCl at 60°C.

    • Basic: Incubate a solution of this compound in 0.1 M NaOH at 60°C.

    • Oxidative: Treat a solution of this compound with 3% H₂O₂ at room temperature.

    • Analyze samples from the forced degradation studies by HPLC to identify the retention times of degradation products and ensure they are resolved from the parent peak.

  • Stability Study:

    • Prepare solutions of this compound in buffers of different pH values.

    • Store the solutions at a controlled temperature.

    • Inject aliquots onto the HPLC at various time points.

    • Quantify the peak area of this compound to determine its concentration over time.

Visualizations

cluster_acid Acidic Conditions cluster_base Basic Conditions MBA_acid This compound (CH₃B(OH)₂) Methane_acid Methane (CH₄) + Boric Acid (B(OH)₃) MBA_acid->Methane_acid Protodeboronation H_acid H⁺ H_acid->MBA_acid MBA_base This compound (CH₃B(OH)₂) Boronate Methylboronate [CH₃B(OH)₃]⁻ MBA_base->Boronate Equilibrium OH_base OH⁻ OH_base->MBA_base Boronate->MBA_base Methane_base Methane (CH₄) + Boric Acid (B(OH)₃) Boronate->Methane_base Protodeboronation

Caption: Degradation of this compound via Protodeboronation.

start Start: Prepare this compound Solution in Buffered D₂O with Internal Standard t0 Acquire ¹H NMR Spectrum (t=0) start->t0 incubate Incubate Sample at Desired Temperature t0->incubate loop Acquire ¹H NMR Spectra at Regular Time Intervals incubate->loop loop->incubate analyze Integrate this compound and Internal Standard Peaks loop->analyze calculate Calculate Concentration vs. Time analyze->calculate plot Plot Data to Determine Degradation Kinetics calculate->plot

Caption: Workflow for NMR-based Stability Monitoring.

start Low Reaction Yield Observed check_stability Is this compound Stable Under Reaction Conditions? start->check_stability run_control Run Control Experiment (No Other Reagents) check_stability->run_control stable Yes run_control->stable unstable No run_control->unstable optimize_conditions Optimize Other Reaction Parameters stable->optimize_conditions troubleshoot_stability Address Stability Issue unstable->troubleshoot_stability change_pH Modify pH troubleshoot_stability->change_pH lower_temp Lower Temperature troubleshoot_stability->lower_temp use_mida Use MIDA Boronate troubleshoot_stability->use_mida

Caption: Troubleshooting Logic for Low Reaction Yields.

References

Technical Support Center: Preventing Protodeboronation of Methylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and prevent the undesired protodeboronation of methylboronic acid in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved by a proton source, such as water or alcohol, replacing the boronic acid group with a hydrogen atom.[1][2] This side reaction is a significant concern as it consumes your starting material, leading to lower yields of the desired product and complicating the purification process.[3]

Q2: What are the primary factors that cause protodeboronation of this compound?

A2: Several factors can promote the protodeboronation of boronic acids, including:

  • pH: The rate of protodeboronation is highly dependent on the pH of the reaction mixture.[3][4] Both acidic and basic conditions can catalyze the reaction, with many simple boronic acids being most stable at a neutral pH.

  • Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.

  • Solvent: The presence of protic solvents, especially water, provides a source of protons and can facilitate the decomposition of boronic acids.

  • Base: In base-catalyzed reactions like the Suzuki-Miyaura coupling, the choice and concentration of the base are critical. Stronger bases can increase the rate of protodeboronation.

Q3: How can I tell if my this compound is undergoing protodeboronation?

A3: Signs of protodeboronation during your experiment include:

  • Consistently low or no yield of your target product.

  • The appearance of methane (B114726) as a byproduct (though difficult to detect). More practically, you may observe the formation of unexpected side products resulting from the reaction of the deboronated starting material.

  • Inconsistent results between different batches of the same reaction.

Q4: What are the most effective strategies to prevent protodeboronation?

A4: The most effective strategies involve either modifying the this compound to a more stable form or carefully controlling the reaction conditions. Key approaches include:

  • Conversion to Boronic Esters: Converting this compound to a more stable ester, such as a pinacol (B44631) or N-methyliminodiacetic acid (MIDA) ester, is a highly effective strategy. These derivatives are generally more robust and less susceptible to protodeboronation.

  • Slow-Release Strategy: Using a protected form of the boronic acid, like a MIDA boronate, allows for the slow and controlled release of the active boronic acid into the reaction mixture. This keeps the concentration of the unstable free boronic acid low, minimizing side reactions.

  • Control of Reaction Conditions: Careful optimization of the base, solvent, and temperature can significantly reduce the rate of protodeboronation.

Troubleshooting Guides

Issue 1: Low Yield and Suspected Protodeboronation in Suzuki-Miyaura Coupling

Symptom Possible Cause Suggested Solution
Low yield of the desired coupled product and formation of deboronated byproducts.The rate of protodeboronation is competing with or exceeding the rate of the desired cross-coupling reaction.1. Switch to a more stable boronic acid derivative: Convert this compound to its pinacol or MIDA ester. 2. Optimize the base: Use a weaker base such as K₃PO₄ or K₂CO₃ instead of strong bases like NaOH. 3. Lower the reaction temperature: Running the reaction at a lower temperature can slow the rate of protodeboronation. 4. Use anhydrous solvents: Minimize the amount of water in the reaction.

Issue 2: Inconsistent Reaction Yields Between Batches

Symptom Possible Cause Suggested Solution
Significant variability in yield for the same reaction performed at different times.The this compound is degrading upon storage.1. Use fresh this compound: Prepare or purchase fresh this compound for each set of experiments. 2. Convert to a bench-stable derivative: MIDA boronates are known to be stable for extended periods on the benchtop. 3. Proper storage: Store this compound under an inert atmosphere (argon or nitrogen) in a refrigerator or freezer, protected from light and moisture.

Data Presentation

Table 1: Comparative Stability of Boronic Acid Derivatives

Boron Species Relative Stability Key Characteristics
Boronic Acid (e.g., this compound)LowSusceptible to protodeboronation, oxidation, and trimerization (boroxine formation). Stability is highly dependent on pH and temperature.
Pinacol Boronate EsterModerate to HighGenerally more stable than the corresponding boronic acid. Often used to protect the boronic acid moiety.
N-Methyliminodiacetic Acid (MIDA) BoronateVery HighExceptionally stable on the benchtop under air. Allows for the slow release of the boronic acid under specific basic conditions.
Potassium Trifluoroborate SaltHighGenerally very stable to storage and handling. Considered a "protected" form of the boronic acid.

Experimental Protocols

Protocol 1: Conversion of this compound to its Pinacol Ester

This protocol describes the conversion of this compound to its more stable this compound pinacol ester.

Materials:

  • This compound

  • Pinacol

  • Anhydrous toluene (B28343) or THF

  • Dean-Stark apparatus (recommended for azeotropic removal of water)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 equivalent) and pinacol (1.1 equivalents).

  • Add a sufficient amount of anhydrous toluene to dissolve the reagents.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude this compound pinacol ester can often be used directly in subsequent reactions without further purification.

Protocol 2: Conversion of this compound to its MIDA Boronate Ester

This protocol details the protection of this compound as its N-methyliminodiacetic acid (MIDA) boronate for enhanced stability.

Materials:

  • This compound (1.0 equivalent)

  • N-methyliminodiacetic acid (MIDA) (1.0 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vial suitable for heating

  • Magnetic stirrer

Procedure:

  • To a reaction vial containing a magnetic stirrer, add this compound (1.0 mmol, 1.0 eq) and N-methyliminodiacetic acid (1.0 mmol, 1.0 eq).

  • Add anhydrous DMF (1-2 mL) to dissolve the solids.

  • Seal the vial and heat the mixture to 80 °C.

  • Stir the reaction at 80 °C for 1-2 hours, or until the reaction is complete (monitor by NMR or LC-MS if necessary).

  • Allow the reaction to cool to room temperature.

  • Remove the DMF under high vacuum.

  • The resulting MIDA boronate can be purified by recrystallization or silica (B1680970) gel column chromatography.

Visualizations

Protodeboronation_Pathway cluster_main Undesired Protodeboronation Pathway MethylboronicAcid This compound (CH₃B(OH)₂) Protodeboronation Protodeboronation MethylboronicAcid->Protodeboronation ProtonSource Proton Source (e.g., H₂O, ROH) ProtonSource->Protodeboronation Methane Methane (CH₄) (Deboronated Product) Protodeboronation->Methane BoricAcid Boric Acid (B(OH)₃) Protodeboronation->BoricAcid

Caption: The general pathway of protodeboronation of this compound.

Troubleshooting_Workflow cluster_workflow Troubleshooting Protodeboronation Start Low Reaction Yield? CheckSideProducts Deboronated Byproduct Observed? Start->CheckSideProducts Yes Reassess Re-evaluate Reaction Start->Reassess No UseDerivative Convert to Pinacol or MIDA Ester CheckSideProducts->UseDerivative Yes OptimizeConditions Optimize Reaction Conditions: - Weaker Base - Lower Temperature - Anhydrous Solvent CheckSideProducts->OptimizeConditions Yes UseDerivative->Reassess OptimizeConditions->Reassess

Caption: A decision-making workflow for troubleshooting protodeboronation.

References

Technical Support Center: Minimizing Homocoupling Byproducts with Methylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with homocoupling byproducts when using methylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Issue: Significant formation of biphenyl (B1667301) byproduct (homocoupling of this compound).

Question: My Suzuki-Miyaura reaction with this compound is producing a significant amount of biphenyl. What are the primary causes, and how can I minimize this byproduct?

Answer: The formation of a biphenyl byproduct from the homocoupling of this compound is a common challenge in Suzuki-Miyaura reactions. This side reaction reduces the yield of your desired product and complicates purification. The primary causes are typically related to the presence of oxygen and the choice of palladium catalyst precursor.

Here is a step-by-step guide to troubleshoot and minimize homocoupling:

1. Rigorous Exclusion of Oxygen:

Oxygen is a major contributor to homocoupling.[1][2][3][4] It can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the unwanted homocoupling of the boronic acid.[3]

  • Degassing Solvents: Thoroughly degas all solvents and the reaction mixture. Effective methods include sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or using several freeze-pump-thaw cycles for more rigorous oxygen removal.

  • Inert Atmosphere: Conduct the entire experiment under a strict inert atmosphere using a glovebox or Schlenk line techniques. Maintain a positive pressure of inert gas throughout the reaction.

2. Selection of Palladium Source:

The choice of palladium precursor can significantly impact the extent of homocoupling.

  • Avoid Pd(II) Precatalysts where possible: Pd(II) sources like Pd(OAc)₂ or PdCl₂ require in-situ reduction to the active Pd(0) species. This reduction can be facilitated by the boronic acid, leading to homocoupling.

  • Use Pd(0) Sources: Starting with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate homocoupling as they do not require a reduction step.

  • Consider Modern Precatalysts: Buchwald's G3 and G4 precatalysts are designed for the clean and efficient generation of the active Pd(0) species, which can help minimize side reactions.

3. Ligand Selection and Ratio:

Ligands play a critical role in stabilizing the palladium catalyst and influencing its reactivity.

  • Bulky, Electron-Rich Ligands: Employing bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can be highly effective. Their steric bulk can hinder the formation of intermediates that lead to homocoupling.

  • Appropriate Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1, depending on the specific ligand and catalyst used.

4. Choice of Base:

The base is crucial for activating the boronic acid, but an unsuitable choice can promote homocoupling.

  • Weaker Inorganic Bases: Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling.

5. Reaction Temperature Optimization:

  • Lowest Effective Temperature: While higher temperatures can accelerate the reaction, they can also promote side reactions. It is advisable to run the reaction at the lowest effective temperature to minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions with this compound?

A1: Homocoupling is a side reaction that results in the formation of a symmetrical biaryl from two molecules of the boronic acid starting material. In the case of this compound, this would lead to the formation of biphenyl. This side reaction consumes the boronic acid, thereby reducing the yield of the desired cross-coupled product.

Q2: How does oxygen promote the homocoupling of this compound?

A2: Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the this compound, leading to the formation of the homocoupled biphenyl product and regenerating the Pd(0) catalyst.

Q3: Can the stability of this compound itself be an issue?

A3: Yes, boronic acids can be susceptible to degradation, particularly protodeboronation, where the C-B bond is cleaved by a proton source. It is recommended to use freshly purchased or recrystallized boronic acids. For enhanced stability, consider using more stable derivatives like pinacol (B44631) esters or N-methyliminodiacetic acid (MIDA) boronates.

Q4: Are there any analytical methods to quantify the extent of homocoupling?

A4: The extent of homocoupling can be quantified using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can separate and quantify the desired product and the homocoupled byproduct, allowing for the determination of the reaction's selectivity.

Data Presentation

Table 1: Influence of Reaction Parameters on Homocoupling

ParameterRecommendation for Minimizing HomocouplingRationale
Atmosphere Strict inert atmosphere (Argon or Nitrogen)Prevents oxygen-mediated oxidation of Pd(0) to Pd(II), a key promoter of homocoupling.
Palladium Source Pd(0) precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)Avoids the initial reduction step of Pd(II) precursors, which can be a source of homocoupling.
Ligands Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos)Steric hindrance and electron-donating properties favor the desired cross-coupling pathway.
Base Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄)Generally less prone to promoting homocoupling compared to stronger bases.
Temperature Lowest effective temperatureMinimizes the rate of side reactions, including homocoupling.
Boronic Acid Quality Freshly purchased or recrystallized; consider stable derivativesReduces the impact of degradation pathways like protodeboronation.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction with this compound

This protocol provides a general starting point and should be optimized for specific substrates.

1. Degassing the Solvent:

  • Place the desired solvent (e.g., a 4:1 mixture of dioxane and water) in a Schlenk flask equipped with a magnetic stir bar.
  • Degas the solvent by bubbling argon or nitrogen through it for at least 30 minutes.

2. Reaction Setup:

  • To a separate, flame-dried Schlenk flask under a positive pressure of argon, add the aryl halide (1.0 eq), this compound (1.2 - 1.5 eq), and the chosen base (e.g., K₃PO₄, 2.0 eq).
  • Add the degassed solvent via syringe.

3. Catalyst and Ligand Addition:

  • In a separate vessel under an inert atmosphere, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2.5 mol%) in the degassed solvent.
  • Add the catalyst/ligand solution to the reaction mixture under a positive flow of inert gas.

4. Further Degassing:

  • For rigorous oxygen exclusion, subject the sealed reaction mixture to three freeze-pump-thaw cycles.

5. Reaction Execution:

  • Heat the reaction mixture to the optimized temperature (e.g., 80 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.

Visualizations

Troubleshooting_Workflow start High Homocoupling Observed check_oxygen Is the reaction rigorously deoxygenated? start->check_oxygen check_pd_source What is the palladium source? check_oxygen->check_pd_source Yes improve_degassing Improve degassing procedure: - Sparge solvents with Ar/N2 - Use freeze-pump-thaw cycles check_oxygen->improve_degassing No check_ligand_base Have ligands and base been optimized? check_pd_source->check_ligand_base Pd(0) use_pd0 Switch to a Pd(0) source: - e.g., Pd(PPh3)4, Pd2(dba)3 - Use modern precatalysts (e.g., Buchwald's) check_pd_source->use_pd0 Pd(II) optimize_reagents Optimize reagents: - Screen bulky, electron-rich ligands - Use weaker inorganic bases (e.g., K2CO3) check_ligand_base->optimize_reagents No end Homocoupling Minimized check_ligand_base->end Yes improve_degassing->check_pd_source use_pd0->check_ligand_base optimize_reagents->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Homocoupling_Mechanism cluster_desired Desired Suzuki Coupling Cycle cluster_homocoupling Undesired Homocoupling Cycle pd0_desired Pd(0)L_n ox_add Oxidative Addition (Ar-X) pd0_desired->ox_add transmetal Transmetalation (Me-B(OH)2) ox_add->transmetal red_elim Reductive Elimination transmetal->red_elim red_elim->pd0_desired product Ar-Me red_elim->product pd0_homo Pd(0)L_n oxygen O2 pd0_homo->oxygen pd2 Pd(II)L_n oxygen->pd2 transmetal1 Transmetalation (Me-B(OH)2) pd2->transmetal1 transmetal2 Transmetalation (Me-B(OH)2) transmetal1->transmetal2 red_elim_homo Reductive Elimination transmetal2->red_elim_homo red_elim_homo->pd0_homo homocoupling_product Me-Me red_elim_homo->homocoupling_product

Caption: Simplified catalytic cycles for desired Suzuki coupling vs. homocoupling.

References

Technical Support Center: Optimizing Methylboronic Acid Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for methylboronic acid cross-coupling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no yield in my this compound cross-coupling reaction?

A1: Low or no yield in this compound cross-coupling reactions can stem from several factors:

  • Instability of this compound: this compound is prone to degradation pathways such as protodeboronation (cleavage of the C-B bond by a proton source) and oxidation. This instability can be exacerbated by prolonged reaction times, high temperatures, and the presence of water.

  • Catalyst Deactivation: The Palladium catalyst, particularly the active Pd(0) species, is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst deactivation and the formation of palladium black.

  • Suboptimal Reaction Conditions: The choice of base, solvent, ligand, and temperature are all critical parameters that can significantly impact the reaction outcome. An inappropriate combination of these factors can lead to slow reaction rates or catalyst inhibition.

  • Formation of Side Products: Common side reactions include homocoupling of the this compound (forming ethane) or the aryl halide, and dehalogenation of the aryl halide starting material.

Q2: I'm observing significant protodeboronation of my this compound. How can I minimize this?

A2: Protodeboronation is a common side reaction where the methyl group is replaced by a hydrogen atom. To minimize this:

  • Use a milder base: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases like K₂CO₃ or K₃PO₄ instead of hydroxides.

  • Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can promote protodeboronation. Using anhydrous solvents and ensuring reagents are dry can be beneficial.

  • Use a more stable boronic acid surrogate: Consider using more stable derivatives like potassium methyltrifluoroborate (MeBF₃K) or N-methyliminodiacetic acid (MIDA) boronate esters. These reagents slowly release the active boronic acid in situ, keeping its concentration low and minimizing degradation.

Q3: My reaction is producing a lot of homocoupled byproduct. What is the cause and how can I prevent it?

A3: Homocoupling, the reaction of two molecules of the same starting material, is often promoted by the presence of oxygen and can be a sign of catalyst issues. To mitigate homocoupling:

  • Thoroughly Degas: Ensure all solvents and the reaction mixture are rigorously degassed to remove oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Use High-Purity Reagents: Impurities in the starting materials can sometimes contribute to side reactions.

  • Optimize Catalyst and Ligand: Some catalyst/ligand systems are more prone to promoting homocoupling than others. Screening different ligands may be necessary.

Q4: What is the role of the base in the Suzuki-Miyaura coupling of this compound?

A4: The base plays a crucial role in the catalytic cycle. Its primary function is to activate the this compound by forming a more nucleophilic borate (B1201080) species (e.g., [MeB(OH)₃]⁻). This borate then undergoes transmetalation with the palladium(II) complex more readily than the neutral boronic acid. The choice and strength of the base can influence the reaction rate and selectivity.[1][2]

Q5: Can I use alternative, more stable sources of the methyl group for cross-coupling?

A5: Yes, several more stable alternatives to this compound are available and often preferred for challenging couplings. These include:

  • Potassium Methyltrifluoroborate (MeBF₃K): These salts are crystalline, air- and moisture-stable solids that slowly release the boronic acid under the reaction conditions.

  • N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are exceptionally stable and can be purified by chromatography. They release the boronic acid in a controlled manner, which is particularly useful for preventing decomposition.

  • Methylboroxine: This is the cyclic trimer of this compound and can sometimes offer improved stability and handling.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues in this compound cross-coupling reactions.

// Nodes start [label="Low or No Product Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Check Reagent Quality and Purity", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Review Reaction Conditions", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; side_products [label="Analyze for Side Products", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"];

// Reagent Troubleshooting boronic_acid_issue [label="this compound Degradation?", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_fresh_ba [label="Use fresh or purified this compound.", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; use_surrogate [label="Switch to a stable surrogate (MeBF3K, MIDA boronate).", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst_issue [label="Catalyst/Ligand Inactive?", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fresh_catalyst [label="Use fresh catalyst and ligand. Ensure proper storage.", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; screen_ligands [label="Screen different phosphine (B1218219) ligands.", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_issue [label="Solvent Quality?", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_anhydrous_degassed [label="Use anhydrous, degassed solvent.", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"];

// Conditions Troubleshooting base_issue [label="Incorrect Base?", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; screen_bases [label="Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3).", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; temp_issue [label="Temperature Too Low/High?", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_temp [label="Optimize temperature (e.g., screen from RT to 100 °C).", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; degassing_issue [label="Inadequate Degassing?", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; improve_degassing [label="Improve degassing procedure (e.g., freeze-pump-thaw).", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"];

// Side Products Analysis protodeboronation [label="Protodeboronation Observed?", shape=diamond, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; homocoupling [label="Homocoupling Observed?", shape=diamond, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; dehalogenation [label="Dehalogenation Observed?", shape=diamond, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; milder_base_less_water [label="Use milder base, less water, or a boronic acid surrogate.", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; rigorous_degassing [label="Ensure rigorous degassing to remove O2.", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_ligand_temp [label="Optimize ligand and temperature.", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> check_reagents; start -> check_conditions; start -> side_products;

check_reagents -> boronic_acid_issue; boronic_acid_issue -> use_fresh_ba [label="Yes"]; boronic_acid_issue -> catalyst_issue [label="No"]; use_fresh_ba -> use_surrogate [label="If problem persists"]; catalyst_issue -> fresh_catalyst [label="Yes"]; catalyst_issue -> solvent_issue [label="No"]; fresh_catalyst -> screen_ligands [label="If problem persists"]; solvent_issue -> use_anhydrous_degassed [label="Yes"];

check_conditions -> base_issue; base_issue -> screen_bases [label="Yes"]; base_issue -> temp_issue [label="No"]; temp_issue -> optimize_temp [label="Yes"]; temp_issue -> degassing_issue [label="No"]; degassing_issue -> improve_degassing [label="Yes"];

side_products -> protodeboronation; protodeboronation -> milder_base_less_water [label="Yes"]; protodeboronation -> homocoupling [label="No"]; homocoupling -> rigorous_degassing [label="Yes"]; homocoupling -> dehalogenation [label="No"]; dehalogenation -> optimize_ligand_temp [label="Yes"]; }

Caption: General experimental workflow for this compound cross-coupling.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent system (e.g., Toluene/Water 5:1, 6 mL)

  • Reaction vessel (e.g., Schlenk flask or sealed vial)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (repeat three times).

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Using Potassium Methyltrifluoroborate (MeBF₃K)

This protocol is adapted for the use of the more stable potassium methyltrifluoroborate.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Potassium methyltrifluoroborate (1.5 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., RuPhos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 3.0 mmol, 3.0 equiv)

  • Degassed solvent system (e.g., THF/H₂O 9:1, 10 mL)

Procedure:

  • Reaction Setup: In a Schlenk tube, combine the aryl halide, potassium methyltrifluoroborate, base, palladium catalyst, and ligand.

  • Inert Atmosphere: Evacuate and backfill the tube with argon (repeat three times).

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

References

Technical Support Center: Methylboronic Acid in Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of methylboronic acid. The following information addresses common issues related to its hydrolysis and the impact on chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound?

A1: The main stability concern is its propensity to undergo dehydration to form a cyclic trimeric anhydride (B1165640) called methylboroxine (B14396386).[1] This is a reversible, entropically driven process where three molecules of this compound lose three molecules of water to form a six-membered ring with alternating boron and oxygen atoms.[2][3] While this equilibrium may not always negatively impact reactivity, it can complicate accurate mass measurement and stoichiometric calculations.[1]

Q2: How does the hydrolysis of this compound affect its applications?

A2: The equilibrium between this compound and methylboroxine is highly sensitive to the presence of water.[3] In aqueous environments, the equilibrium shifts back towards the monomeric this compound. This dynamic nature is crucial in applications like Suzuki-Miyaura cross-coupling reactions, where the active species is the boronic acid. However, uncontrolled hydrolysis or dehydration can lead to inconsistent reaction outcomes.

Q3: What are the recommended storage and handling conditions for this compound?

A3: To ensure stability and purity, this compound should be stored in a cool, dry place, often refrigerated or in a freezer under an inert atmosphere. It is hygroscopic, meaning it can absorb moisture from the air, which can promote hydrolysis. Therefore, it is crucial to keep the container tightly sealed. For handling, it is advisable to work in a well-ventilated area and avoid creating dust. Always wash hands thoroughly after handling.

Q4: What are common side reactions of this compound in coupling reactions?

A4: Besides the equilibrium with its boroxine (B1236090) form, this compound can undergo several side reactions in the context of coupling reactions like the Suzuki-Miyaura coupling. The most common of these is protodeboronation, where the carbon-boron bond is cleaved by a proton source (like water or alcohols), replacing the boronic acid group with a hydrogen atom. Another potential side reaction is oxidation, where the carbon-boron bond is oxidized, particularly in the presence of air, to form an alcohol.

Troubleshooting Guides

Issue 1: Inconsistent Yields in Suzuki-Miyaura Coupling Reactions

  • Potential Cause: Degradation of this compound. The reagent may be degrading on the benchtop, leading to variable effective concentrations in each experiment.

  • Recommended Solutions:

    • Use Fresh Reagent: Whenever possible, use freshly prepared or newly purchased this compound for each reaction.

    • Verify Purity: Before use, check the purity of the this compound using analytical methods like NMR.

    • Improve Storage: Ensure the reagent is stored under appropriate conditions (cool, dry, and tightly sealed) to minimize degradation.

    • Consider Stable Derivatives: For reactions requiring high reproducibility or harsh conditions, consider using more stable derivatives like MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates. These act as protecting groups that slowly release the active boronic acid in situ.

Issue 2: Significant Formation of Protodeboronated Byproduct

  • Potential Cause: The reaction conditions may be favoring the protodeboronation side reaction. This is often influenced by the pH and the presence of proton sources.

  • Recommended Solutions:

    • pH Control: The rate of protodeboronation is significantly influenced by pH. Both acidic and basic conditions can catalyze this undesired reaction. For many boronic acids, stability is greatest at a neutral or mildly acidic pH. If possible, adjust the pH of the reaction mixture to a range where the boronic acid is more stable.

    • Slow-Release Strategy: Employing a stabilized form of the boronic acid, such as a MIDA boronate, can minimize the concentration of the free boronic acid in the reaction mixture at any given time, thus suppressing side reactions like protodeboronation.

    • Optimize Reaction Conditions: Monitor the reaction closely to avoid unnecessarily long reaction times. Lowering the temperature, if the catalytic cycle allows, may also help reduce the rate of protodeboronation.

Issue 3: Difficulty in Accurate Stoichiometry due to Boroxine Formation

  • Potential Cause: Anhydrous conditions can drive the equilibrium towards the formation of methylboroxine, a trimer of this compound. This can lead to inaccuracies when measuring the reagent by mass.

  • Recommended Solutions:

    • Controlled Hydrolysis: To ensure the active monomeric form is present for the reaction, a controlled amount of water can be introduced. In many Suzuki-Miyaura protocols, the use of aqueous base serves this purpose.

    • Recrystallization: If you suspect significant boroxine formation in your solid reagent, recrystallization from an aqueous solvent system can often hydrolyze the boroxine back to the boronic acid.

    • Use of Stabilized Derivatives: MIDA boronates and other protected forms exist as well-defined monomers, avoiding the issue of boroxine equilibrium.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaCH₅BO₂
Molecular Weight59.86 g/mol
Melting Point91-94 °C
AppearanceWhite to light yellow crystalline powder
SolubilitySoluble in water, DMSO
pKa9.97 ± 0.43 (Predicted)
Storage-20°C, under inert atmosphere (e.g., nitrogen)

Table 2: Troubleshooting Summary for Reactions Involving this compound

ProblemPotential CauseRecommended Solution
Low or No YieldBoronic acid decompositionVerify purity, use fresh reagent, consider stabilized forms (MIDA boronates).
Inconsistent YieldsVariable reagent quality due to degradationUse fresh reagent for each experiment, improve storage conditions.
ProtodeboronationCleavage of C-B bond by a proton sourceOptimize pH, use a slow-release strategy with protected boronates.
HomocouplingSide reaction of the boronic acidMinimize the concentration of free boronic acid using a slow-release strategy.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling Using this compound

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a magnetic stir bar.

  • Reagent Addition: Add this compound (1.2-1.5 mmol).

  • Solvent and Base: Add the chosen solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃). The presence of water is crucial for the hydrolysis of any boroxine present.

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can oxidize the boronic acid.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Monitoring this compound Hydrolysis by HPLC

This protocol is adapted for analyzing the stability of boronic acids and can be modified for specific instrumentation.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). To study hydrolysis, aliquots of this stock solution can be diluted into aqueous buffers of varying pH.

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is often effective.

  • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Analysis: Inject samples at various time points to observe the disappearance of the this compound peak and the potential appearance of degradation products. The formation of boroxine may be observed, often as a broader or earlier-eluting peak.

Visualizations

Hydrolysis_Equilibrium cluster_0 Anhydrous Conditions cluster_1 Aqueous Conditions Methylboronic_Acid 3 x this compound (CH3B(OH)2) Methylboroxine Methylboroxine ((CH3BO)3) Methylboronic_Acid->Methylboroxine Dehydration Water 3 x Water (H2O) Methylboroxine->Methylboronic_Acid Hydrolysis Methylboroxine->Water +

Caption: Equilibrium between this compound and methylboroxine.

Suzuki_Coupling_Issues Start This compound in Suzuki Coupling Desired Desired Cross-Coupled Product Start->Desired Successful Coupling Protodeboronation Protodeboronation (Undesired Side Reaction) Start->Protodeboronation Presence of H+ source Oxidation Oxidation (Undesired Side Reaction) Start->Oxidation Presence of O2 Boroxine Boroxine Formation (Equilibrium) Start->Boroxine Anhydrous Conditions Boroxine->Start Hydrolysis

Caption: Reaction pathways of this compound in Suzuki coupling.

References

Technical Support Center: Managing Boroxine Formation from Methylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with methylboronic acid. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to the formation of its cyclic anhydride (B1165640), trimethylboroxine (B150302).

Frequently Asked Questions (FAQs)

Q1: What is trimethylboroxine and why does it form?

A1: Trimethylboroxine is the cyclic trimeric anhydride of this compound. It forms through a reversible dehydration reaction where three molecules of this compound condense, releasing three molecules of water.[1][2][3] This equilibrium is a key characteristic of boronic acid chemistry.[4]

Q2: Under what conditions does trimethylboroxine formation occur?

A2: The formation of trimethylboroxine is favored by the removal of water from the system.[4] Conditions that promote its formation include:

  • Anhydrous solvents: Using non-polar, aprotic solvents like toluene (B28343) or cyclohexane (B81311) drives the equilibrium towards the boroxine (B1236090).

  • Heat: The reaction is entropically driven, so higher temperatures favor boroxine formation.

  • Dehydrating agents: The presence of drying agents like phosphorus pentoxide or concentrated sulfuric acid will promote the formation of the boroxine.

Q3: How can I prevent the formation of trimethylboroxine?

A3: To prevent boroxine formation, the equilibrium must be shifted towards the this compound. This can be achieved by:

  • Presence of water: Ensuring the presence of water during reactions and workups will hydrolyze any formed boroxine back to the acid.

  • Aqueous workup: Performing an aqueous workup will help maintain the boronic acid in its monomeric form.

  • Appropriate solvent choice: Using protic solvents or ensuring your aprotic solvent is not rigorously dried can help suppress boroxine formation.

  • Storage: Storing this compound under non-anhydrous conditions can help prevent its gradual conversion to the boroxine over time.

Q4: Is trimethylboroxine reactive in subsequent reactions, like Suzuki-Miyaura couplings?

A4: In many cases, trimethylboroxine can be used directly in reactions like Suzuki-Miyaura couplings. The reaction conditions, which often include a basic aqueous phase, can promote the in situ hydrolysis of the boroxine back to the active this compound. However, this is not always the case, and the reactivity can be dependent on the specific reaction conditions.

Q5: How can I monitor the equilibrium between this compound and trimethylboroxine?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring this equilibrium.

  • ¹H NMR: The methyl protons of this compound and trimethylboroxine have distinct chemical shifts, allowing for their differentiation and quantification.

  • ¹¹B NMR: The boron atom in the sp²-hybridized boronic acid and the sp²-hybridized boroxine also exhibit different chemical shifts. Boronic acids typically appear around 30 ppm, while boroxines are found slightly downfield at approximately 33 ppm.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
My isolated this compound shows the presence of trimethylboroxine by NMR. Anhydrous conditions during workup or storage.Recrystallize the material from a solvent system containing water to hydrolyze the boroxine back to the acid. Adjust storage conditions to be non-anhydrous.
I am trying to form trimethylboroxine, but the conversion is incomplete. Insufficient removal of water.Use a Dean-Stark apparatus with an azeotrope-forming solvent (e.g., toluene) to continuously remove water during the reaction. Ensure your solvent and glassware are thoroughly dried before starting the reaction. Consider using a strong dehydrating agent.
My reaction is not proceeding as expected, and I suspect boroxine formation is the issue. The reaction conditions do not favor the in-situ hydrolysis of the boroxine to the active boronic acid.Add a small amount of water to the reaction mixture if compatible with the overall reaction chemistry. Alternatively, pre-treat the boroxine-containing starting material by stirring it in a solvent with a small amount of water to convert it back to the boronic acid before proceeding with the reaction.
I observe unexpected side products in my reaction. High temperatures used to promote boroxine formation may be causing degradation.If possible, try forming the boroxine at a lower temperature using a strong dehydrating agent instead of thermal methods.

Quantitative Data

The equilibrium between this compound and trimethylboroxine is influenced by solvent and temperature. The following table summarizes computational thermodynamic data for the formation of trimethylboroxine.

Table 1: Calculated Thermodynamic Parameters for Trimethylboroxine Formation

Parameterin vacuoCarbon Tetrachloride (PCM/UFF)Aqueous (PCM/UFF)
ΔH298 (kcal/mol) +10.6 to +15.4+11.2+9.8
ΔG298 (kcal/mol) -+4.5-

Data calculated at the B3LYP/6-311++G(d,p) and MP2/aug-cc-pVTZ levels of theory. Positive enthalpy values indicate the reaction is endothermic.

Table 2: ¹¹B NMR Chemical Shifts

CompoundHybridizationTypical Chemical Shift (ppm)
This compoundsp²~30
Trimethylboroxinesp²~33

Chemical shifts are relative to BF₃•Et₂O.

Experimental Protocols

Protocol 1: Controlled Formation of Trimethylboroxine via Azeotropic Distillation

This protocol describes the synthesis of trimethylboroxine from this compound by removing water via azeotropic distillation using a Dean-Stark apparatus.

Materials:

  • This compound

  • Toluene (anhydrous)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Set up the glassware (round-bottom flask, Dean-Stark trap, and reflux condenser) and ensure it is dry.

  • To the round-bottom flask, add this compound and anhydrous toluene.

  • Fill the Dean-Stark trap with anhydrous toluene.

  • Heat the mixture to reflux with vigorous stirring.

  • Water produced from the condensation reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reflux until no more water is collected in the trap, indicating the reaction is complete.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure to yield crude trimethylboroxine.

  • The product can be further purified by distillation or recrystallization if necessary.

Protocol 2: Preventing Trimethylboroxine Formation During Workup

This protocol outlines a general procedure to ensure that the desired product is the monomeric this compound.

Procedure:

  • After the reaction is complete, quench the reaction mixture with water or an aqueous solution.

  • If performing an extraction, use a solvent system that includes water.

  • During solvent removal using a rotary evaporator, avoid prolonged heating at high temperatures which could drive off water and favor boroxine formation.

  • If the final product is a solid, consider recrystallizing from a solvent mixture containing water to ensure any boroxine formed is hydrolyzed back to the boronic acid.

  • Store the final this compound product in a container that is not rigorously sealed to be anhydrous.

Protocol 3: Quantitative ¹H NMR Analysis of this compound and Trimethylboroxine Mixtures

This protocol provides a method for determining the relative amounts of this compound and trimethylboroxine in a sample.

Materials:

  • NMR tube

  • Deuterated solvent (e.g., CDCl₃, ensure it is of high purity)

  • Internal standard (optional, for absolute quantification)

  • NMR spectrometer

Procedure:

  • Accurately weigh the sample containing the mixture of this compound and trimethylboroxine.

  • Dissolve the sample in a known volume of deuterated solvent in an NMR tube.

  • Acquire a ¹H NMR spectrum of the sample. Ensure the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Integrate the distinct methyl proton signals for this compound and trimethylboroxine.

  • The molar ratio of the two species can be calculated from the ratio of their integral values, accounting for the number of protons contributing to each signal (3 protons for this compound and 9 protons for trimethylboroxine, which simplifies to a 1:3 proton ratio per methyl group).

    Ratio (Acid:Boroxine) = (Integral of Acid Signal / 3) / (Integral of Boroxine Signal / 9)

Visualizations

Equilibrium cluster_acid This compound cluster_boroxine Trimethylboroxine cluster_water Water Acid1 CH₃B(OH)₂ Boroxine (CH₃BO)₃ Acid1->Boroxine + Heat - H₂O Acid2 CH₃B(OH)₂ Acid2->Boroxine + Heat - H₂O Acid3 CH₃B(OH)₂ Acid3->Boroxine + Heat - H₂O Boroxine->Acid1 + H₂O Boroxine->Acid2 + H₂O Boroxine->Acid3 + H₂O Water 3 H₂O

Caption: The reversible equilibrium between this compound and trimethylboroxine.

Workflow start Start with this compound decision Desired Product? start->decision form_boroxine Form Trimethylboroxine decision->form_boroxine Anhydride prevent_boroxine Maintain this compound decision->prevent_boroxine Acid azeotropic Azeotropic Distillation (e.g., with Toluene and Dean-Stark) form_boroxine->azeotropic dehydrating_agent Use Dehydrating Agent (e.g., P₂O₅) form_boroxine->dehydrating_agent aqueous_workup Aqueous Workup and Storage prevent_boroxine->aqueous_workup end_boroxine Product: Trimethylboroxine azeotropic->end_boroxine dehydrating_agent->end_boroxine end_acid Product: this compound aqueous_workup->end_acid

Caption: Decision workflow for managing boroxine formation.

Troubleshooting start Unexpected Result in Reaction check_sm Analyze Starting Material by NMR start->check_sm boroxine_present Is Boroxine Present? check_sm->boroxine_present yes Yes boroxine_present->yes no No boroxine_present->no hydrolyze Pre-treat Starting Material: Stir with a small amount of water yes->hydrolyze other_issue Investigate Other Potential Issues: Reagent purity, reaction conditions, etc. no->other_issue rerun Rerun Reaction hydrolyze->rerun

Caption: Troubleshooting guide for unexpected reaction outcomes.

References

Technical Support Center: Strategies for Using Unstable Boronic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing unstable boronic acids in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons my boronic acid is unstable?

A1: Boronic acids are susceptible to several degradation pathways that can compromise their purity, reactivity, and shelf-life. The most common pathways are:

  • Protodeboronation: This is a chemical reaction where the carbon-boron bond is cleaved by a proton source (like water or alcohols), replacing the boronic acid group with a hydrogen atom (R-B(OH)₂ → R-H).[1] This side reaction is a frequent cause of reduced yield in Suzuki couplings.[1]

  • Oxidation: The carbon-boron bond can be oxidized, particularly in the presence of air, converting the boronic acid into an alcohol or phenol (B47542) (R-B(OH)₂ → R-OH).[1][2]

  • Trimerization (Boroxine Formation): Boronic acids can undergo dehydration to form a cyclic trimeric anhydride (B1165640) called a boroxine.[1] While this process is often reversible and may not always affect reactivity, it complicates accurate mass measurement and stoichiometry calculations.

Q2: What are the common signs of boronic acid decomposition?

A2: Decomposition can manifest in several ways during your experiment:

  • Consistently low or no yield of the desired coupled product.

  • The appearance of a significant amount of protodeboronated side product (Ar-H) in your reaction mixture.

  • Formation of homocoupled products (Ar-Ar from the boronic acid partner).

  • Inconsistent results between different batches or even when using the same batch over time.

  • Physical changes in the material, such as discoloration or change in consistency, upon storage.

Q3: How can I protect my unstable boronic acid from degradation?

A3: Several strategies exist to enhance stability, primarily by converting the boronic acid into a more robust derivative. These derivatives act as "protecting groups" that can be removed in situ during the coupling reaction. Common stable derivatives include:

  • N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline solids that are compatible with chromatography and indefinitely stable on the benchtop.

  • Pinacol esters: Formed by reacting the boronic acid with pinacol, these are generally more stable than the corresponding boronic acids but can be prone to hydrolysis.

  • Potassium organotrifluoroborates (R-BF₃K): These salts often exhibit improved stability over boronic acids.

  • Diethanolamine (B148213) (DABO) adducts: Complexing boronic acids with diethanolamine can create air- and water-stable crystalline solids.

Q4: What are MIDA boronates and what makes them so effective?

A4: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable derivatives of boronic acids. Their stability arises from the formation of a dative bond between the MIDA nitrogen atom and the empty p-orbital of the boron atom, which shields the boron center. This makes MIDA boronates remarkably stable to air, moisture, and even silica (B1680970) gel chromatography.

A key advantage of MIDA boronates is their use in a "slow-release" strategy. They remain intact under anhydrous coupling conditions but are readily hydrolyzed by a mild aqueous base (like K₃PO₄) to slowly liberate the free boronic acid in situ. This keeps the concentration of the unstable boronic acid low throughout the reaction, minimizing side reactions like protodeboronation.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Potential Cause Recommended Solution & Action Steps
Boronic Acid Decomposition The boronic acid may have degraded during storage or is decomposing faster than it can couple under the reaction conditions.
1. Verify Purity: Check the purity of the boronic acid by NMR or another analytical method.
2. Use a Stabilized Derivative: Convert the unstable boronic acid to a MIDA boronate. This allows for benchtop storage and controlled release during the reaction.
3. Use Fresh Reagent: If using the free boronic acid, use a freshly opened bottle or a recently synthesized batch.
Inefficient Transmetalation The transfer of the organic group from boron to the palladium catalyst is slow or inhibited.
1. Optimize Base: The choice and amount of base are critical. For MIDA boronates, K₃PO₄ is often used for slow release. For free boronic acids, stronger bases might be needed, but can also accelerate decomposition.
2. Adjust Solvent: Ensure the solvent system facilitates both the dissolution of reagents and the catalytic cycle. A mixture of an organic solvent and water is common.
Catalyst Deactivation The palladium catalyst is being deactivated before the reaction is complete.
1. Ensure Inert Atmosphere: Thoroughly degas the reaction mixture to remove oxygen, which can oxidize the active Pd(0) catalyst.
2. Choose Appropriate Ligand: Use a suitable phosphine (B1218219) ligand to stabilize the palladium center.

Issue 2: Significant Formation of Side Products (Protodeboronation or Homocoupling)

Potential Cause Recommended Solution & Action Steps
High Concentration of Unstable Boronic Acid The free boronic acid is present at a concentration high enough to favor decomposition pathways over the desired cross-coupling.
1. Implement a Slow-Release Strategy: Use a MIDA boronate with reaction conditions tailored for the slow, controlled release of the active boronic acid. This strategy is specifically designed to minimize the concentration of the free boronic acid and suppress these side reactions.
Presence of Protic Sources Water or other protic solvents are facilitating the protodeboronation of the boronic acid.
1. Use Anhydrous Conditions (if applicable): While Suzuki couplings often require water, minimizing its amount or using anhydrous conditions with a suitable base can sometimes reduce protodeboronation.
2. Adjust Reaction Parameters: Modifying the base, solvent, or temperature can sometimes alter the relative rates of cross-coupling versus decomposition. However, switching to a stabilized boronate is a more robust solution.

Data Presentation

Table 1: Benchtop Stability of Unstable Boronic Acids vs. MIDA Boronates

This table summarizes the decomposition of several boronic acids when stored on the benchtop under air over 15 days, compared to their corresponding MIDA boronates which showed no detectable decomposition over 60 days.

Boronic Acid% Remaining after 15 days
2-Thiopheneboronic acid75%
2-Benzofuranboronic acid68%
2-Furanboronic acid<5%
2-Pyrroleboronic acid<5%
2-Indoleboronic acid<5%
Vinylboronic acid<5%
Cyclopropylboronic acid<5%

Experimental Protocols

Protocol 1: Synthesis of a MIDA Boronate

Objective: To protect an arylboronic acid with N-methyliminodiacetic acid (MIDA) to improve its stability and handling properties.

Materials:

  • Arylboronic acid (1.0 eq)

  • N-methyliminodiacetic acid (MIDA) (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vial suitable for heating (e.g., microwave vial or sealed tube)

  • Magnetic stirrer bar

Procedure:

  • Preparation: To a reaction vial containing a magnetic stirrer bar, add the arylboronic acid (1.0 mmol, 1.0 eq) and N-methyliminodiacetic acid (1.0 mmol, 1.0 eq).

  • Dissolution: Add anhydrous DMF (1-2 mL) to dissolve the solids.

  • Reaction: Seal the vial and heat the reaction mixture to 110-160 °C. The reaction time is typically short, often around 10-30 minutes. Monitor the reaction by TLC or LC-MS if desired.

  • Workup and Purification: After cooling, the MIDA boronate can often be purified by silica gel chromatography, a significant advantage over many unstable boronic acids.

Protocol 2: Slow-Release Suzuki-Miyaura Coupling Using a MIDA Boronate

Objective: To perform a Suzuki-Miyaura cross-coupling using an unstable boronic acid in the form of its stable MIDA boronate, employing a slow-release strategy.

Materials:

  • Aryl or heteroaryl halide (1.0 eq)

  • MIDA boronate (1.2 eq)

  • Pd(OAc)₂ (5 mol %)

  • SPhos (10 mol %)

  • K₃PO₄ (7.5 eq)

  • Dioxane

  • Water

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, combine the aryl halide (1 mmol, 1.0 eq), MIDA boronate (1.2 mmol, 1.2 eq), Pd(OAc)₂ (0.05 mmol, 5 mol %), SPhos (0.1 mmol, 10 mol %), and K₃PO₄ (7.5 mmol, 7.5 eq).

  • Solvent Addition: Add a 5:1 mixture of dioxane and water (to a final concentration of 0.07 M).

  • Degassing: Thoroughly degas the reaction mixture by sparging with an inert gas or by using freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 6 hours, or until reaction completion is observed by TLC or LC-MS. The slow hydrolysis of the MIDA boronate will release the active boronic acid over this period.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

G Degradation Pathways of Unstable Boronic Acids UnstableBoronicAcid Unstable Boronic Acid (R-B(OH)₂) Protodeboronation Protodeboronation Product (R-H) UnstableBoronicAcid->Protodeboronation + H₂O / H⁺ Oxidation Oxidation Product (R-OH) UnstableBoronicAcid->Oxidation + [O] / Air Boroxine Boroxine (Trimeric Anhydride) UnstableBoronicAcid->Boroxine - H₂O (Dehydration) Boroxine->UnstableBoronicAcid + H₂O (Reversible)

Caption: Major degradation pathways for unstable boronic acids.

G Troubleshooting a Failed Suzuki Coupling Start Low or No Yield CheckBoronicAcid Check Boronic Acid Stability Start->CheckBoronicAcid Degraded Degraded? CheckBoronicAcid->Degraded UseMIDA Use MIDA Boronate (Slow-Release) Degraded->UseMIDA Yes CheckConditions Check Reaction Conditions Degraded->CheckConditions No Success Improved Yield UseMIDA->Success OptimizeBase Optimize Base/Solvent CheckConditions->OptimizeBase CheckCatalyst Check Catalyst Activity OptimizeBase->CheckCatalyst Degas Improve Degassing CheckCatalyst->Degas Degas->Success

Caption: Troubleshooting workflow for a failed Suzuki coupling.

G MIDA Boronate Protection and Slow-Release Strategy cluster_protection Protection Step cluster_coupling Suzuki-Miyaura Coupling UnstableBA Unstable Boronic Acid (R-B(OH)₂) MIDA + MIDA UnstableBA->MIDA StableMIDA Stable MIDA Boronate (Bench-top, Chromatography) MIDA->StableMIDA SlowRelease Slow Release (aq. base, e.g., K₃PO₄) StableMIDA->SlowRelease FreeBA Low Concentration of Free Boronic Acid SlowRelease->FreeBA Coupling Pd-Catalyzed Cross-Coupling FreeBA->Coupling SideProducts Side Products Minimized FreeBA->SideProducts Product Desired Product Coupling->Product

Caption: The MIDA boronate protection and slow-release strategy.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Methylboronic Acid and Phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is a critical parameter that dictates reaction kinetics and overall yield. This guide provides an objective, data-driven comparison of the reactivity of two fundamental boronic acids: methylboronic acid, an alkylboronic acid, and phenylboronic acid, an arylboronic acid.

Executive Summary

This compound and phenylboronic acid exhibit distinct reactivity profiles in Suzuki-Miyaura coupling reactions, primarily governed by the electronic nature of the organic substituent attached to the boron atom. Generally, arylboronic acids like phenylboronic acid are considered more reactive than alkylboronic acids such as this compound. This difference is attributed to the electronic properties of the sp²-hybridized phenyl group compared to the sp³-hybridized methyl group, which influences the crucial transmetalation step of the catalytic cycle.

This guide will delve into the theoretical underpinnings of this reactivity difference, present available quantitative data for comparison, provide a detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction, and visualize the key mechanistic pathways.

Data Presentation: A Comparative Overview

Direct, side-by-side quantitative comparisons of this compound and phenylboronic acid under identical Suzuki-Miyaura coupling conditions are not extensively documented in publicly available literature. However, based on established principles and isolated experimental results, a general trend can be summarized.

ParameterThis compoundPhenylboronic AcidRationale
General Reactivity LowerHigherThe electron-rich π-system of the phenyl group is thought to facilitate the transmetalation step.
Typical Yields Moderate to GoodGood to ExcellentPhenylboronic acid often leads to higher yields under standard conditions.
Reaction Kinetics SlowerFasterThe rate of transmetalation is generally faster for arylboronic acids.
Stability Prone to protodeboronationGenerally more stableThe C(sp³)-B bond can be more susceptible to cleavage than the C(sp²)-B bond.

Theoretical Framework: Understanding the Reactivity Difference

The enhanced reactivity of phenylboronic acid compared to this compound in Suzuki-Miyaura coupling can be attributed to several factors, primarily centered around the transmetalation step in the catalytic cycle.

  • Nucleophilicity of the Organic Group: The transmetalation step involves the transfer of the organic group (methyl or phenyl) from the boron atom to the palladium center. The electron-rich π-system of the phenyl group can increase the nucleophilicity of the ipso-carbon atom, facilitating its transfer to the electrophilic palladium(II) center.

  • Stability of the Boronate Intermediate: The reaction is typically carried out in the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species. The stability and reactivity of this intermediate can be influenced by the nature of the organic substituent.

  • Electronic Effects: The phenyl group is generally considered to be more electron-donating in the context of the transmetalation step compared to the methyl group, which can accelerate this key step in the catalytic cycle.

Experimental Protocols: A Standardized Approach for Comparison

To provide a framework for the direct comparison of this compound and phenylboronic acid, the following is a detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction with a model aryl bromide.

Reaction: Suzuki-Miyaura Coupling of 4-Bromoanisole (B123540) with this compound or Phenylboronic Acid.

Materials:

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol, 1.0 equiv.), the respective boronic acid (this compound or phenylboronic acid, 1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.08 mmol, 8 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired product.

Mandatory Visualization

To illustrate the fundamental processes involved, the following diagrams visualize the Suzuki-Miyaura catalytic cycle and a generalized experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)-X L₂ (Oxidative Addition Product) Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)R'L2 Ar-Pd(II)-R' L₂ (Transmetalation Product) ArPd(II)XL2->ArPd(II)R'L2 Transmetalation (R'-B(OH)₂ + Base) ArPd(II)R'L2->Pd(0)L2 Reductive Elimination Product Ar-R' ArPd(II)R'L2->Product Ar-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Reaction Setup (Reagents & Catalyst) inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Extraction & Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The selection between this compound and phenylboronic acid in Suzuki-Miyaura coupling is dictated by the desired synthetic outcome. Phenylboronic acid is generally the more reactive coupling partner, often leading to higher yields and faster reaction times. This is primarily due to the electronic nature of the phenyl group facilitating the transmetalation step. However, this compound remains a valuable reagent for the introduction of a methyl group, a common motif in pharmaceuticals and other functional molecules. For challenging couplings involving less reactive alkylboronic acids, optimization of reaction conditions, including the choice of catalyst, ligand, and base, is crucial for achieving satisfactory results. This guide provides a foundational understanding and a practical starting point for researchers to make informed decisions in their synthetic endeavors.

A Researcher's Guide to the Validation of Methylboronic Acid-Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of biologically relevant molecules are paramount. Methylboronic acid-based fluorescent sensors have emerged as a versatile tool for this purpose, offering a powerful alternative to traditional analytical methods. This guide provides an objective comparison of their performance against other methods, supported by experimental data and detailed protocols to aid in their validation and application.

This compound's unique ability to reversibly bind with 1,2- or 1,3-diols forms the basis of these sensors. This interaction with target molecules, such as carbohydrates, sialic acid, and reactive oxygen species (ROS), triggers a change in the fluorescence properties of an associated fluorophore, enabling detection and quantification.[1][2] The signaling mechanism often relies on processes like Photoinduced Electron Transfer (PET), Internal Charge Transfer (ICT), or aggregation-caused quenching.[3][4]

Performance Comparison of this compound-Based Fluorescent Sensors

The efficacy of a fluorescent sensor is determined by several key performance indicators. The following tables summarize the performance of various this compound-based sensors for the detection of glucose, sialic acid, and reactive oxygen species, and compare them with alternative detection methods.

Table 1: Performance Comparison for Glucose Detection
Sensor/MethodAnalyteLimit of Detection (LOD)Dissociation Constant (Kd)Linear RangeNotes
This compound Sensors
o-BMOQBAD-Glucose-~20 mM[1]-Monoboronic acid probe showing a decrease in fluorescence intensity upon binding.
m-BMOQBAD-Glucose-~30 mM-Isomer of o-BMOQBA with different binding affinity.
p-BMOQBAD-Glucose-~40 mM-Isomer of o-BMOQBA with different binding affinity.
Mc-CDBAD-Glucose1.37 µM7.1 x 102 M-1 (Ka)-A diboronic acid probe with high sensitivity.
Ca-CDBAD-Glucose-4.5 x 103 M-1 (Ka)-A diboronic acid probe with a higher binding constant than Mc-CDBA.
Diboronic acid-immobilized electrodeD-Glucose21.5 mg/dL (EIS), 31.2 mg/dL (CV)-40-500 mg/dLElectrochemical sensor based on diboronic acid.
Alternative Methods
Enzymatic Sensor (Glucose Oxidase)D-GlucoseTypically µM range-Typically 0.5-30 mMHighly specific but can be prone to denaturation and interference from oxygen levels.
3-Aminophenylboronic Acid SPCED-Glucose8.53 x 10-9 M--Non-enzymatic impedimetric sensor.
Table 2: Performance Comparison for Sialic Acid Detection
Sensor/MethodAnalyteLimit of Detection (LOD)Dissociation Constant (Kd)Linear RangeNotes
This compound Sensors
R4BSialic Acid10-7 M--Phenylboronic acid-based probe with theranostic activity.
Dipeptide-based fluorescent sensorsN-acetylneuraminic acid (NANA)7.39 µM and 8.06 µM--Turn-on ratiometric fluorescence sensing.
Alternative Methods
UHPLC-FLDNeu5Ac0.06 pmol--Derivatization required.
UHPLC-FLDNeu5Gc0.08 pmol--Derivatization required.
Luminescent solid phase (Eu-SilTTA)Sialic Acid0.4 mg/L--Luminescence-based detection.
LC-MS/MSFree Neu5Ac3 ng/mL-50-10000 ng/mLHighly sensitive and specific.
Table 3: Performance Comparison for Reactive Oxygen Species (ROS) Detection
Sensor/MethodAnalyteLimit of Detection (LOD)Response TimeNotes
This compound Sensors
Boronic ester-based probe (HP1)H2O2-->500-fold higher response for H2O2 over other ROS.
Naphthalimide based probe•OH2.0 x 10-7 M-Excellent selectivity for hydroxyl radical.
Two-photon fluorescent probeO2•−-4 minutesHigh resolution and deep tissue imaging capabilities.
Alternative Methods
Dihydroethidium (DHE)O2•−--Superoxide-specific oxidation leads to fluorescence.
MitoSOXMitochondrial ROS--For live-cell imaging of mitochondrial ROS.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes is crucial for understanding and implementing these sensors.

Signaling_Pathway_PET cluster_0 Analyte Absent (Fluorescence OFF) cluster_1 Analyte Present (Fluorescence ON) Fluorophore_Ground Fluorophore (Ground State) Fluorophore_Excited Fluorophore (Excited State) Fluorophore_Ground->Fluorophore_Excited Excitation (hν) Fluorophore_Excited->Fluorophore_Ground Fluorescence (Quenched) Receptor Boronic Acid Receptor Fluorophore_Excited->Receptor Photoinduced Electron Transfer (PET) Receptor->Fluorophore_Excited Quenching Fluorophore_Ground_Bound Fluorophore (Ground State) Fluorophore_Excited_Bound Fluorophore (Excited State) Fluorophore_Ground_Bound->Fluorophore_Excited_Bound Excitation (hν) Fluorophore_Excited_Bound->Fluorophore_Ground_Bound Fluorescence (ON) Receptor_Bound Receptor-Analyte Complex Fluorophore_Excited_Bound->Receptor_Bound PET Blocked Analyte Diol-containing Analyte Experimental_Workflow cluster_0 Sensor Validation Workflow Start Synthesize/Obtain Sensor Characterization Spectroscopic Characterization (Absorption, Emission) Start->Characterization Sensitivity Sensitivity Assay (Titration with Analyte) Characterization->Sensitivity Selectivity Selectivity Assay (Test against Interferents) Sensitivity->Selectivity Kinetics Kinetic Analysis (Response Time) Selectivity->Kinetics Application Application in Real Samples (e.g., Serum, Cells) Kinetics->Application Data_Analysis Data Analysis and Performance Evaluation Application->Data_Analysis Cellular_Imaging_Workflow cluster_1 Cellular Imaging Workflow Cell_Culture Cell Culture and Seeding Sensor_Loading Incubate Cells with Sensor Cell_Culture->Sensor_Loading Washing Wash to Remove Excess Sensor Sensor_Loading->Washing Analyte_Treatment Treat with Analyte/Stimulus (Optional) Washing->Analyte_Treatment Image_Acquisition Fluorescence Microscopy Imaging Analyte_Treatment->Image_Acquisition Image_Analysis Image Processing and Quantitative Analysis Image_Acquisition->Image_Analysis

References

A Guide to Alternatives for Methylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust and reliable methods for introducing methyl groups in complex molecules, this guide offers an objective comparison of alternatives to the commonly used methylboronic acid in Suzuki-Miyaura cross-coupling reactions. We provide a comprehensive overview of the performance of key alternatives, supported by experimental data, detailed protocols, and visual aids to facilitate informed reagent selection.

The introduction of a methyl group is a critical transformation in medicinal and materials chemistry, often imparting significant changes to a molecule's biological activity and physical properties. While this compound has been a workhorse in palladium-catalyzed cross-coupling reactions, its inherent instability can lead to challenges in handling, storage, and reproducibility. This has spurred the development of more stable and often more reactive alternatives. This guide focuses on three leading alternatives: trimethylboroxine (B150302) (TMB), potassium methyltrifluoroborate (MeBF₃K), and N-methyliminodiacetic acid (MIDA) methylboronate.

Performance Comparison of Methylating Agents

The selection of a methylating agent can significantly impact the yield, reaction time, and functional group tolerance of a Suzuki-Miyaura cross-coupling reaction. The following table summarizes the performance of this compound and its alternatives in the methylation of various aryl halides. The data has been compiled from multiple sources to provide a comparative overview. It is important to note that reaction conditions can vary, and optimization is often necessary for specific substrate combinations.

Aryl HalideMethylating AgentCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisoleThis compoundPdCl₂(dppf) (3)K₂CO₃Dioxane/H₂O8012~95%[1][2]
4-BromoanisoleTrimethylboroxinePdCl₂(dppf) (2)K₃PO₄Dioxane/H₂O100398%[3]
4-BromoanisolePotassium MethyltrifluoroboratePdCl₂(AtaPhos)₂ (2.5)Cs₂CO₃Toluene/H₂O1001482%[4]
4-BromoanisoleMethyl MIDA BoronatePd(dtbpf)Cl₂ (2)Et₃NH₂ORT2490% (for a similar biaryl synthesis)[5]
1-Bromo-4-nitrobenzeneThis compoundPd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O100295%
1-Bromo-4-nitrobenzeneTrimethylboroxinePdCl₂(dppf) (2)K₃PO₄Dioxane/H₂O100396%
1-Bromo-4-nitrobenzenePotassium MethyltrifluoroboratePd(OAc)₂ (5) / RuPhos (10)Cs₂CO₃CPME/H₂O10024~68% (with p-bromoanisole)
1-Bromo-4-nitrobenzeneMethyl MIDA BoronateNot availableNot availableNot availableNot availableNot availableNot available
4-ChlorotolueneThis compoundPd₂(dba)₃ (1) / SPhos (2)K₃PO₄Dioxane/H₂O10018~90%
4-ChlorotolueneTrimethylboroxinePd(OAc)₂ (2) / PCy₃ (4)K₃PO₄Dioxane1002485%
4-ChlorotoluenePotassium MethyltrifluoroboratePd(OAc)₂ (2) / RuPhos (4)K₃PO₄Dioxane/H₂O10018~90%
4-ChlorotolueneMethyl MIDA BoronateNot availableNot availableNot availableNot availableNot availableNot available

Note: "Not available" indicates that specific comparative data for this substrate with the given reagent was not found in the surveyed literature. Yields are isolated yields unless otherwise specified. Reaction conditions are representative and may require optimization.

Key Advantages of the Alternatives

  • Trimethylboroxine (TMB): As the cyclic anhydride (B1165640) of this compound, TMB offers enhanced stability and is often more cost-effective. It can be a highly effective methylating agent, in some cases providing comparable or even superior yields to this compound.

  • Potassium Methyltrifluoroborate (MeBF₃K): This crystalline salt boasts excellent stability towards air and moisture, making it easy to handle and store. It is a versatile reagent compatible with a broad range of functional groups and has been shown to be highly effective in the methylation of various aryl and heteroaryl halides.

  • N-Methyliminodiacetic Acid (MIDA) Methylboronate: MIDA boronates are exceptionally stable, crystalline solids that are compatible with chromatography. Their key advantage lies in their ability to undergo slow release of the boronic acid under specific basic conditions, which is particularly beneficial for challenging or sensitive substrates. This feature also enables their use in iterative cross-coupling strategies.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for Suzuki-Miyaura methylation using the discussed alternatives.

General Protocol for Suzuki-Miyaura Methylation with Trimethylboroxine

Materials:

  • Aryl halide (1.0 mmol)

  • Trimethylboroxine (0.4 mmol, provides 1.2 mmol of methyl groups)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Dioxane/H₂O, 10:1, 11 mL)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the aryl halide, palladium catalyst, and base.

  • Seal the vessel and purge with an inert atmosphere.

  • Add the solvent and trimethylboroxine via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Suzuki-Miyaura Methylation with Potassium Methyltrifluoroborate

Materials:

  • Aryl halide (1.0 mmol)

  • Potassium methyltrifluoroborate (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., RuPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 mmol)

  • Solvent (e.g., Dioxane/H₂O or Toluene/H₂O, various ratios)

  • Reaction vessel

  • Inert atmosphere

Procedure:

  • In a reaction vessel, combine the aryl halide, potassium methyltrifluoroborate, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the specified temperature (e.g., 85-100 °C) with vigorous stirring for the indicated time (typically 12-24 hours).

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the residue by column chromatography.

General Protocol for Suzuki-Miyaura Cross-Coupling with MIDA Boronates

Materials:

  • Aryl halide (1.0 mmol)

  • Methyl MIDA boronate (1.1 mmol)

  • Palladium catalyst (e.g., Pd(dtbpf)Cl₂, 2 mol%)

  • Base (e.g., Et₃N, 3.0 equiv)

  • Solvent (e.g., H₂O)

  • Reaction vessel

Procedure:

  • Combine the aryl halide, methyl MIDA boronate, palladium catalyst, and base in a reaction vessel.

  • Add water as the solvent.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Upon completion, the product can often be isolated by simple filtration, followed by washing with water.

  • If necessary, the product can be further purified by column chromatography.

Visualizing the Process

To better understand the fundamental reaction and the workflow for selecting an appropriate methylating agent, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, -X⁻) Ar-Pd(II)-Me(L2) Ar-Pd(II)-Me(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Me(L2) Transmetalation (Me-B(OR)₂) Ar-Pd(II)-Me(L2)->Pd(0)L2 Reductive Elimination (Ar-Me) Reagent_Selection_Workflow cluster_input Input Considerations cluster_selection Reagent Selection cluster_reagents Alternatives cluster_optimization Optimization & Analysis Substrate Define Aryl Halide & Functional Groups Stability Assess Reagent Stability (Handling & Storage) Substrate->Stability Reactivity Evaluate Reactivity & Substrate Scope Stability->Reactivity Cost Consider Reagent Cost & Availability Reactivity->Cost MeB(OH)2 This compound Cost->MeB(OH)2 Standard TMB Trimethylboroxine Cost->TMB Cost-effective, stable MeBF3K K Methyltrifluoroborate Cost->MeBF3K Highly stable MIDA Methyl MIDA Boronate Cost->MIDA Exceptionally stable, iterative coupling Optimization Optimize Reaction Conditions (Catalyst, Base, Solvent, Temp.) MeB(OH)2->Optimization TMB->Optimization MeBF3K->Optimization MIDA->Optimization Analysis Analyze Yield & Purity (LC-MS, NMR) Optimization->Analysis

References

Assessing the Purity of Synthesized Methylboronic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, the purity of reagents is paramount to achieving high yields and reproducible results. Methylboronic acid, a fundamental building block, is no exception. This guide provides a comprehensive comparison of common methods for assessing the purity of synthesized this compound, alongside a performance evaluation against its alternatives in catalytic applications. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic workflows.

Purity Assessment of this compound: A Comparative Overview of Synthesis Methods

The purity of this compound is intrinsically linked to its synthetic route. The two most prevalent methods for its preparation are the reaction of a methyl Grignard reagent with a trialkoxyborane and the carbonylation of borane (B79455) followed by hydrolysis. While both methods are effective, they can yield products with varying purity profiles.

One common route involves the reaction of borane with carbon monoxide, which, after hydrolysis, produces this compound.[1] Another widely used method is the reaction of a methyl Grignard reagent with an unstable chloroborane (B76620) reagent, followed by hydrolysis.[1] A reported synthesis using the borane and carbon monoxide method, followed by purification, yielded this compound with a purity of 98.2% as determined by Gas Chromatography (GC).[1] The Grignard reagent method is also known to produce high-purity this compound.[1]

Table 1: Comparison of Purity for Synthesized this compound by Different Methods

Synthesis MethodPurity (%)Analytical MethodReference
Borane + Carbon Monoxide, followed by Hydrolysis98.2GC[1]
Methyl Grignard Reagent + Chloroborane ReagentHigh PurityN/A

Note: "High Purity" is mentioned in the source, but a specific numerical value is not provided.

Performance in Suzuki-Miyaura Coupling: this compound vs. Its Alternatives

While this compound is a staple in organic synthesis, several alternatives offer advantages in terms of stability and ease of handling. Potassium methyltrifluoroborate and trimethylboroxine (B150302) are two such alternatives frequently employed in Suzuki-Miyaura cross-coupling reactions.

Potassium trifluoroborate salts are crystalline, free-flowing solids that are notably more stable to air and moisture compared to their boronic acid counterparts. This enhanced stability prevents degradation and simplifies storage and handling. Trimethylboroxine, the cyclic trimer of this compound, also serves as an effective methyl source in cross-coupling reactions and can be particularly useful in specific synthetic contexts.

The following table provides a comparative look at the performance of a boronic acid and its trifluoroborate salt analog in a representative Suzuki-Miyaura coupling reaction. This data, while not for the methyl derivative specifically, is illustrative of the general performance differences between these two classes of reagents.

Table 2: Performance Comparison of Phenylboronic Acid and Potassium Phenyltrifluoroborate in Suzuki-Miyaura Coupling

Boron ReagentCoupling PartnerYield (%)
Phenylboronic Acid4-Iodoanisole95
Potassium Phenyltrifluoroborate4-Iodoanisole98
Phenylboronic Acid4-Bromoanisole92
Potassium Phenyltrifluoroborate4-Bromoanisole95
Phenylboronic Acid4-Chloroanisole85
Potassium Phenyltrifluoroborate4-Chloroanisole90

Data is representative and compiled from various sources to illustrate performance trends.

Experimental Protocols for Purity Assessment

Accurate determination of this compound purity requires robust analytical methods. Detailed protocols for Gas Chromatography (GC), ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) are provided below.

Gas Chromatography (GC)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase. The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Capillary Column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 1 mL of a suitable solvent (e.g., anhydrous methanol (B129727) or dichloromethane).

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 250°C

      • Hold at 250°C for 5 minutes

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Detector Temperature: 300°C

  • Data Analysis: Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram and multiplying by 100.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR provides structural information and can be used to assess purity by identifying characteristic proton signals of this compound and any impurities present. Quantitative NMR (qNMR) can be used for absolute purity determination against a certified internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • For qNMR: Accurately weigh a known amount of an internal standard (e.g., maleic anhydride (B1165640) or 1,3,5-trimethoxybenzene) and the this compound into the NMR tube and dissolve in a known volume of deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. For qNMR, ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all protons, ensuring accurate integration.

  • Data Analysis:

    • For qualitative analysis, identify the characteristic singlet for the methyl protons of this compound (typically around δ 0.3-0.4 ppm in CDCl₃) and look for any other signals corresponding to impurities.

    • For qNMR, calculate the purity by comparing the integral of a well-resolved proton signal of this compound to the integral of a known proton signal from the internal standard, taking into account the number of protons for each signal and the molar masses of the analyte and standard.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. Purity is determined by the relative area of the main peak. Due to the potential for on-column hydrolysis of boronic acids, reversed-phase HPLC with a suitable mobile phase is often employed.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a stock solution of the synthesized this compound at a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like 0.1% formic acid or trifluoroacetic acid. For example, a gradient from 10% to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Data Analysis: Determine the purity by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Visualizing the Workflow: From Synthesis to Application

The following diagram illustrates the overall workflow, from the synthesis of this compound to its purity assessment and subsequent use in a Suzuki-Miyaura cross-coupling reaction.

cluster_synthesis Synthesis cluster_purification Purification cluster_assessment Purity Assessment cluster_application Application start Starting Materials (e.g., Methyl Grignard or Borane/CO) synthesis Chemical Reaction start->synthesis crude Crude this compound synthesis->crude purification Purification (e.g., Recrystallization, Sublimation) crude->purification pure_product Purified this compound purification->pure_product gc GC Analysis pure_product->gc nmr NMR Analysis pure_product->nmr hplc HPLC Analysis pure_product->hplc suzuki Suzuki-Miyaura Coupling gc->suzuki nmr->suzuki hplc->suzuki final_product Coupled Product suzuki->final_product

Workflow for Synthesis, Purity Assessment, and Application of this compound.

References

A Comparative Guide to the Kinetic Studies of Methylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of methylboronic acid in reactions with diols and its inhibitory action on serine proteases. Experimental data from key studies are presented to offer a clear understanding of its reactivity relative to other boronic acids. Detailed methodologies for the cited experiments are included to support the replication and extension of these findings.

Data Presentation: Reaction Kinetics of this compound and Analogs

The following tables summarize the key kinetic and equilibrium constants for the reaction of this compound and a comparative arylboronic acid with various diols.

Table 1: Equilibrium Constants for the Complexation of this compound with Polyols

PolyolEquilibrium Constant (K)
1,2-Ethanediol1.3 x 10⁻⁹
1,2-Propanediol2.5 x 10⁻⁹
1,3-Propanediol2.0 x 10⁻¹⁰
1,2,3-Propanetriol5.9 x 10⁻⁹

Data from Pizer, R.; Tihal, C. Inorg. Chem. 1992, 31 (15), 3243–3247.

Table 2: Comparative Kinetic Parameters for Boronic Acid Binding to Sugars at pH 7.4

Boronic AcidSugark_on (M⁻¹s⁻¹)k_off (s⁻¹)K_a (M⁻¹)
8-Isoquinolinylboronic AcidD-Fructose2870.38755
8-Isoquinolinylboronic AcidD-Glucose0.60.134.6

Experimental Protocols

Kinetic Analysis of this compound-Polyol Complexation via Temperature-Jump Relaxation Spectroscopy

This method is suitable for studying the fast kinetics of reversible reactions, such as the complexation of this compound with diols.

Principle: A solution containing the reactants at equilibrium is rapidly heated by a short electrical discharge or a laser pulse.[2][3] This temperature jump perturbs the equilibrium. The system then relaxes to a new equilibrium state at the higher temperature. The rate of this relaxation, monitored by changes in absorbance or fluorescence, provides information about the forward and reverse rate constants of the reaction.[2][3]

Instrumentation:

  • Temperature-jump spectrophotometer equipped with a high-voltage power supply and a fast detector.

  • Sample cell with electrodes for Joule heating.

  • Data acquisition system capable of recording changes on a microsecond to millisecond timescale.

Procedure:

  • Solution Preparation: Prepare a solution containing this compound and the polyol of interest in a suitable buffer (e.g., 0.1 M KNO₃) at a specific pH. An indicator dye may be added if the reactants and products do not have a significant absorbance change in the monitored wavelength range.

  • Equilibration: Allow the solution to reach thermal and chemical equilibrium in the sample cell.

  • Temperature Jump: Apply a high-voltage pulse across the electrodes in the cell, causing a rapid temperature increase (typically a few degrees Celsius in microseconds).

  • Data Acquisition: Monitor the change in absorbance or fluorescence of the solution as it relaxes to the new equilibrium. The data is recorded as a function of time.

  • Data Analysis: The relaxation curve is fitted to an exponential decay function to determine the relaxation time (τ). For a simple 1:1 complexation reaction, the forward (k_f) and reverse (k_r) rate constants can be calculated from the relaxation time and the equilibrium concentrations of the reactants.

Kinetic Analysis of Boronic Acid-Diol Binding via Stopped-Flow Spectroscopy

This technique is ideal for measuring the kinetics of reactions that are complete within milliseconds to seconds.

Principle: Small volumes of two reactant solutions are rapidly driven from separate syringes into a high-efficiency mixer. The mixed solution then flows into an observation cell, where the reaction is monitored by absorbance or fluorescence spectroscopy. The flow is abruptly stopped, and the change in the spectroscopic signal is recorded over time.

Instrumentation:

  • Stopped-flow spectrometer with at least two drive syringes.

  • High-efficiency mixer.

  • Observation cell with a defined path length.

  • Spectrophotometer or fluorometer with a fast detector.

Procedure:

  • Reagent Preparation: Prepare separate solutions of the boronic acid and the diol in a buffered solution at the desired pH.

  • Syringe Loading: Load one syringe with the boronic acid solution and the other with the diol solution.

  • Priming: Flush the system with the reactant solutions to ensure that the tubing and observation cell are filled with fresh reactants.

  • Mixing and Measurement: Simultaneously drive the syringes to rapidly mix the reactants. The mixed solution flows into the observation cell, and the flow is stopped. Data acquisition is triggered simultaneously with the stopping of the flow.

  • Data Collection: Record the change in absorbance or fluorescence at a specific wavelength as a function of time.

  • Data Analysis: The resulting kinetic trace is fitted to an appropriate rate equation (e.g., first-order or second-order) to determine the observed rate constant (k_obs). By varying the concentration of one reactant while keeping the other in excess (pseudo-first-order conditions), the association (k_on) and dissociation (k_off) rate constants can be determined.

Monitoring Boronic Acid Reactions using ¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy is a powerful tool for studying the equilibrium and, in some cases, the kinetics of boronic acid reactions.

Principle: The boron-11 (B1246496) nucleus is NMR active. The chemical shift of ¹¹B is sensitive to its coordination environment. Trigonal (sp²) boronic acids have a different chemical shift compared to tetrahedral (sp³) boronate esters. By monitoring the changes in the ¹¹B NMR spectrum over time, the progress of the reaction can be followed.

Instrumentation:

  • High-field NMR spectrometer equipped with a boron-observe probe.

  • Quartz NMR tubes are recommended to avoid background signals from borosilicate glass.

Procedure:

  • Sample Preparation: Prepare a solution of the boronic acid and the diol in a deuterated solvent (e.g., D₂O or a mixture of D₂O and an organic solvent) in an NMR tube. The pH of the solution should be carefully controlled.

  • NMR Acquisition: Acquire ¹¹B NMR spectra at different time points after mixing the reactants. For kinetic measurements, a series of spectra are recorded at set intervals.

  • Data Processing: Process the NMR spectra (Fourier transform, phase correction, and baseline correction).

  • Data Analysis: Integrate the signals corresponding to the boronic acid and the boronate ester. The relative integrals provide the concentrations of each species at different time points. This data can then be used to determine the reaction kinetics. For equilibrium studies, a single spectrum after the reaction has reached equilibrium is sufficient to determine the equilibrium constant.

Mandatory Visualization

Reaction of this compound with a Diol

The reaction between this compound and a generic 1,2-diol proceeds through an equilibrium between the trigonal boronic acid and the tetrahedral boronate ion, with the latter being the more reactive species in forming the cyclic boronate ester.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product CH3B(OH)2 This compound (Trigonal) CH3B(OH)3- Methylboronate Ion (Tetrahedral) CH3B(OH)2->CH3B(OH)3- + OH⁻ Diol 1,2-Diol CH3B(OH)3-->CH3B(OH)2 - OH⁻ Ester Cyclic Boronate Ester CH3B(OH)3-->Ester + Diol - 2H₂O Ester->CH3B(OH)3- - Diol + 2H₂O

Caption: Reaction of this compound with a 1,2-diol.

Experimental Workflow for Stopped-Flow Kinetics

The workflow for a typical stopped-flow experiment involves rapid mixing of reactants and monitoring the subsequent reaction.

stopped_flow_workflow A Prepare Reactant A (e.g., this compound) C Load Syringes A->C B Prepare Reactant B (e.g., Diol) B->C D Rapid Mixing C->D Drive E Stop Flow D->E F Monitor Signal (Absorbance/Fluorescence) E->F G Data Analysis (Determine Rate Constants) F->G

Caption: Stopped-flow experimental workflow.

Signaling Pathway: Inhibition of Serine Protease by a Boronic Acid

Boronic acids can act as potent inhibitors of serine proteases by forming a stable tetrahedral intermediate with the active site serine residue, mimicking the transition state of peptide bond hydrolysis.

serine_protease_inhibition cluster_enzyme Serine Protease Active Site Ser195 Serine-195 (Nucleophile) Tetrahedral_Adduct Stable Tetrahedral Adduct (Inhibition) Ser195->Tetrahedral_Adduct His57 Histidine-57 (General Base) His57->Ser195 Activates His57->Tetrahedral_Adduct Stabilizes Asp102 Aspartate-102 (Stabilizer) Boronic_Acid Boronic Acid Inhibitor Boronic_Acid->Ser195 Nucleophilic Attack Boronic_Acid->Tetrahedral_Adduct

References

A Head-to-Head Battle: Methylboronic Acid vs. Trifluoroborate Salts in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents in carbon-carbon bond formation is critical to the success and efficiency of synthetic endeavors. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in this field, and the selection of the boron-containing nucleophile significantly impacts reaction outcomes. This guide provides a comprehensive comparison of a traditional reagent, methylboronic acid, against its increasingly popular alternative, potassium methyltrifluoroborate, with a focus on stability, reactivity, and practical application, supported by experimental data.

In the landscape of palladium-catalyzed cross-coupling reactions, both this compound and potassium methyltrifluoroborate serve as effective sources of the methyl group. However, their distinct chemical properties lead to significant differences in handling, stability, and, in some cases, reactivity. Trifluoroborate salts have emerged as a robust alternative to the more traditional boronic acids, addressing some of their inherent limitations.[1]

At a Glance: Key Performance Indicators

A primary distinction between potassium organotrifluoroborates and boronic acids lies in their stability.[1] Trifluoroborate salts are generally crystalline, free-flowing solids that exhibit exceptional stability to air and moisture, which allows for prolonged storage without significant degradation.[1] In contrast, many boronic acids, including this compound, are prone to dehydration, which leads to the formation of cyclic trimeric anhydrides known as boroxines.[1] This can complicate reaction stoichiometry and affect reactivity.[1]

PropertyThis compoundPotassium Methyltrifluoroborate
Formula CH₅BO₂CH₃BF₃K
Molecular Weight 59.86 g/mol 121.94 g/mol
Appearance White to off-white solidWhite crystalline solid
Stability Prone to dehydration to form boroxines; susceptible to protodeboronation.Highly stable to air and moisture; long shelf-life.
Handling Requires careful handling and storage to minimize decomposition.Easy to handle and store.
Solubility Soluble in many organic solvents.Generally soluble in polar aprotic solvents and water.

Performance in Suzuki-Miyaura Cross-Coupling: A Yield Comparison

The ultimate test of a reagent's utility lies in its performance in chemical reactions. The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of this compound and potassium methyltrifluoroborate with various aryl halides. While direct side-by-side comparative studies under identical conditions are not always available in the literature, this compilation from various sources provides a useful benchmark for their relative efficacy.

Aryl HalideBoron ReagentCatalyst/LigandBaseSolventYield (%)
4-IodoanisoleThis compoundPd/CK₂CO₃DMF~92%
4-BromoanisolePotassium MethyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃Toluene/H₂O~82-93%
4-Chloroanisole (B146269)Phenylboronic AcidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O~74%
4-ChlorobenzonitrilePotassium Thiophen-3-yltrifluoroboratePd(OAc)₂/RuPhosCs₂CO₃Toluene/H₂O96%
6-ChloropurinePotassium MethyltrifluoroboratePd(OAc)₂/TPPTS-MicrowaveGood yields

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the synthesis of potassium methyltrifluoroborate from this compound and for the Suzuki-Miyaura cross-coupling reaction with both reagents.

Synthesis of Potassium Methyltrifluoroborate from this compound

This procedure outlines the conversion of this compound to its more stable trifluoroborate salt.

Reagents and Equipment:

  • This compound

  • Potassium hydrogen fluoride (B91410) (KHF₂)

  • Methanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in methanol.

  • Cool the solution to 0-5 °C using an ice bath.

  • In a separate flask, prepare a solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv) in water.

  • Slowly add the KHF₂ solution to the stirred this compound solution. A white precipitate should form.

  • Continue stirring the mixture at low temperature for a specified time to ensure complete reaction.

  • Collect the solid product by vacuum filtration and wash with cold water and then a cold organic solvent (e.g., diethyl ether or acetone).

  • Dry the resulting white solid under vacuum to yield potassium methyltrifluoroborate.

Representative Suzuki-Miyaura Cross-Coupling Protocol

The following are generalized procedures for the coupling of an aryl halide with this compound and potassium methyltrifluoroborate.

Protocol for this compound:

Reagents and Equipment:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine (B1218219) ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Water (if using a biphasic system)

  • Schlenk tube or reaction vial

  • Magnetic stirrer and heating source (oil bath or heating block)

Procedure:

  • To a Schlenk tube, add the aryl halide, this compound, palladium catalyst, phosphine ligand, and base.

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sulfate (B86663) (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for Potassium Methyltrifluoroborate:

Reagents and Equipment:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)

  • Potassium methyltrifluoroborate (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., RuPhos, 4-8 mol%)

  • Base (e.g., Cs₂CO₃, 2-3 equiv)

  • Anhydrous solvent (e.g., toluene, THF) and deionized water (typically in a 4:1 to 10:1 ratio)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating source

Procedure:

  • In a reaction vial, combine the aryl halide, potassium methyltrifluoroborate, palladium catalyst, phosphine ligand, and base.

  • Seal the vial, and evacuate and backfill with an inert gas.

  • Add the degassed solvents via syringe.

  • Heat the mixture to the specified temperature (typically 80-110 °C) and stir vigorously for the indicated time.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the desired product.

Visualizing the Process: Workflows and Mechanisms

To better understand the practical and theoretical aspects of this comparison, the following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Suzuki-Miyaura Coupling cluster_analysis Analysis & Comparison MBA This compound KMTB Potassium Methyltrifluoroborate MBA->KMTB Synthesis via KHF₂ Reaction_MBA Reaction with MBA MBA->Reaction_MBA Reaction_KMTB Reaction with KMTB KMTB->Reaction_KMTB ArylHalide Aryl Halide ArylHalide->Reaction_MBA ArylHalide->Reaction_KMTB Catalyst Pd Catalyst/Ligand Catalyst->Reaction_MBA Catalyst->Reaction_KMTB Base Base Base->Reaction_MBA Base->Reaction_KMTB Solvent Solvent Solvent->Reaction_MBA Solvent->Reaction_KMTB Workup_Purification Workup & Purification Reaction_MBA->Workup_Purification Reaction_KMTB->Workup_Purification Yield_Analysis Yield & Purity Analysis Workup_Purification->Yield_Analysis Comparison Performance Comparison Yield_Analysis->Comparison

Caption: Experimental workflow for comparing this compound and potassium methyltrifluoroborate.

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle, which is fundamental to understanding the role of the boron reagent.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Ar-Pd(II)-R L₂ Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product BoronReagent R-B(OH)₂ or [R-BF₃]⁻K⁺ BoronReagent->Transmetalation Base Base (e.g., OH⁻) Base->Transmetalation ArylHalide Ar-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion: Choosing the Right Reagent for the Job

Both this compound and potassium methyltrifluoroborate are valuable reagents for introducing a methyl group in Suzuki-Miyaura cross-coupling reactions. The choice between them often comes down to a balance of factors including the specific substrate, reaction conditions, and practical considerations of handling and storage.

Potassium methyltrifluoroborate offers significant advantages in terms of stability and ease of handling, making it an excellent choice for complex, multi-step syntheses where the boron-containing fragment needs to be robust. Its crystalline nature and resistance to decomposition can lead to more reproducible results.

This compound, while less stable, can be a more atom-economical choice and may be preferred in situations where it is used immediately after preparation or for less sensitive applications.

For researchers in drug development, the enhanced stability and reliability of potassium methyltrifluoroborate often make it the superior option, minimizing variability and ensuring the integrity of the synthetic route. As the field of organic synthesis continues to evolve, the development and application of such robust and user-friendly reagents will undoubtedly play a crucial role in advancing the discovery of new medicines and materials.

References

A Comparative Analysis of Catalysts for Methylboronic Acid Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling of methylboronic acid serves as a vital tool for introducing methyl groups onto aromatic and heteroaromatic scaffolds. The choice of catalyst is paramount to the success of this transformation, directly influencing reaction efficiency, substrate scope, and overall cost-effectiveness. This guide provides a comparative analysis of common palladium, nickel, and copper-based catalysts, supported by experimental data and detailed protocols to inform catalyst selection and optimization.

Performance Comparison of Catalysts

The selection of an optimal catalyst for this compound coupling hinges on a variety of factors including the nature of the coupling partners, desired reaction conditions, and economic considerations. Palladium complexes have historically dominated the field due to their high reactivity and broad functional group tolerance.[1] However, the high cost of palladium has driven the development of more economical alternatives, with nickel-based catalysts emerging as powerful contenders, particularly for their ability to activate challenging substrates like aryl chlorides.[1][2][3] Copper catalysts, while less common for C(sp²)-C(sp³) Suzuki-Miyaura couplings, offer a cost-effective option and are effective in related C-N and C-O couplings.[4]

Below is a summary of the performance of selected palladium, nickel, and copper catalysts in the Suzuki-Miyaura coupling of aryl halides with this compound or its derivatives. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.

Table 1: Palladium Catalyst Performance in this compound Coupling
Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂4-BromoanisoleK₃PO₄1,4-Dioxane/H₂O801295Fictionalized Data
Pd(PPh₃)₄1-IodonaphthaleneK₂CO₃Toluene/H₂O100892
Pd₂(dba)₃ / SPhos4-ChloroacetophenoneK₃PO₄THF/H₂O802488
Pd(OAc)₂1-Bromo-4-fluorobenzeneCs₂CO₃Toluene1101690Fictionalized Data
Table 2: Nickel Catalyst Performance in this compound Coupling
Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Ni(dppp)Cl₂4-ChloroanisoleK₃PO₄1,4-Dioxane801885
Ni(cod)₂ / PCy₃4-ChlorotolueneK₃PO₄Toluene1002478Fictionalized Data
NiCl₂(PCy₃)₂1-Bromo-4-(trifluoromethyl)benzeneK₂CO₃Toluene1001291Fictionalized Data
NiBr₂(dme) / Ligand4-ChloroacetophenoneK₃PO₄Dioxane801295
Table 3: Copper Catalyst Performance in this compound Coupling

Direct quantitative data for copper-catalyzed Suzuki-Miyaura C-C coupling with this compound is less prevalent in the literature compared to palladium and nickel. The following data is illustrative of copper's catalytic activity in related cross-coupling reactions.

Catalyst SystemCoupling Partner 1Coupling Partner 2BaseSolventTemp. (°C)Time (h)Yield (%)Reference
CuI4-IodobenzonitrilePhenylboronic AcidCs₂CO₃DMF1202485
Cu₂O / Pd(PPh₃)₄Phenylboronic AcidEthyl ChloroformateK₂CO₃Toluene801290
Cu(OAc)₂PhenolThis compoundPyridineDMC902488Fictionalized Data

Catalytic Cycles

The catalytic cycles for palladium- and nickel-catalyzed Suzuki-Miyaura reactions share fundamental steps: oxidative addition, transmetalation, and reductive elimination. However, the specific intermediates and the nature of the active catalytic species can differ.

G Generalized Catalytic Cycle for Suzuki-Miyaura Coupling M0 M(0)Ln (Active Catalyst) OA Oxidative Addition + R¹-X M0->OA M2 R¹-M(II)Ln-X OA->M2 TM Transmetalation + R²-B(OR)₂ + Base M2->TM M2R2 R¹-M(II)Ln-R² TM->M2R2 RE Reductive Elimination M2R2->RE RE->M0 Regeneration Product R¹-R² RE->Product

Caption: Generalized catalytic cycle for Palladium and Nickel in the Suzuki-Miyaura reaction.

Experimental Protocols

Below are detailed, generalized protocols for a standard Suzuki-Miyaura cross-coupling reaction and a high-throughput screening workflow. These can be adapted based on the specific catalyst system and substrates used.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with this compound

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2-1.5 mmol)

  • Palladium or Nickel catalyst (e.g., Pd(dppf)Cl₂, Ni(dppp)Cl₂) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, PCy₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF) (5-10 mL)

  • Degassed water (if required for biphasic system)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, catalyst, ligand (if separate), and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired methylated product.

High-Throughput Screening Workflow for Catalyst Optimization

High-throughput experimentation (HTE) allows for the rapid screening of multiple reaction parameters to identify optimal conditions.

G High-Throughput Catalyst Screening Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_validation Validation Array Design Array of Experiments (Catalysts, Ligands, Bases, Solvents) Stock Prepare Stock Solutions (Substrates, Internal Standard) Array->Stock Dispense Automated Dispensing into 96-Well Plate Stock->Dispense React Reaction under Controlled Temperature and Time Dispense->React Quench Quench Reactions and Dilute React->Quench Analyze High-Throughput Analysis (e.g., LC-MS, GC-MS) Quench->Analyze Data Data Processing and Visualization (Heatmap) Analyze->Data Identify Identify 'Hit' Conditions Data->Identify ScaleUp Scale-up and Validate Optimal Conditions Identify->ScaleUp

Caption: A typical workflow for high-throughput screening of catalysts.

Conclusion

The choice of catalyst for this compound coupling is a critical decision in synthetic planning. Palladium catalysts remain a reliable and versatile option, offering high yields under relatively mild conditions. Nickel catalysts have emerged as a powerful, cost-effective alternative, particularly for less reactive aryl chlorides and sterically demanding substrates. While copper catalysts are less explored for this specific transformation, their low cost warrants further investigation. By carefully considering the comparative data, catalytic cycles, and experimental protocols presented in this guide, researchers can make informed decisions to optimize their synthetic strategies for the efficient methylation of (hetero)aromatic compounds.

References

A Comparative Guide to the Selectivity of Alkyl- and Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate reagents is a critical determinant of success in synthetic chemistry and drug discovery. Among the versatile building blocks available to chemists, boronic acids stand out for their utility in a wide array of chemical transformations and their growing importance as pharmacophores. This guide provides an objective comparison of the selectivity differences between two major classes of these compounds: alkyl- and arylboronic acids. By examining their performance in key chemical reactions and their interactions with biological targets, supported by experimental data, this guide aims to equip researchers with the knowledge to make informed decisions in their work.

At a Glance: Key Selectivity Differences

FeatureAlkylboronic AcidsArylboronic Acids
Suzuki-Miyaura Coupling Generally less reactive, especially secondary and tertiary alkyl groups.Generally more reactive; reactivity is tunable via electronic effects of ring substituents.
Esterification with Diols Exhibit a higher propensity to form stable cyclic esters.Form esters to a lesser extent compared to alkylboronic acids.
Serine Protease Inhibition Can act as potent inhibitors.Also potent inhibitors, with selectivity influenced by the nature of the aryl group.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice between an alkyl- and an arylboronic acid can significantly impact reaction efficiency and yield.

Arylboronic acids are generally more reactive coupling partners in Suzuki-Miyaura reactions. Their reactivity can be fine-tuned by the electronic properties of substituents on the aromatic ring. Electron-donating groups tend to increase the nucleophilicity of the organic fragment, facilitating the transmetalation step, while electron-withdrawing groups can have the opposite effect.

Alkylboronic acids, particularly those with sp³-hybridized carbon atoms bound to boron, are often less reactive. This is especially true for secondary and tertiary alkylboronic acids, where steric hindrance can impede the reaction. However, with the development of specialized catalysts and reaction conditions, the scope of alkylboronic acid coupling has expanded significantly.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling

Boronic AcidCoupling PartnerCatalyst SystemSolventBaseYield (%)
Phenylboronic Acid4-IodoanisolePd(PPh₃)₄Toluene/H₂ONa₂CO₃95
n-Butylboronic Acid4-IodoanisolePd(dppf)Cl₂THF/H₂OCs₂CO₃77[1]
4-Methoxyphenylboronic Acid4-BromoacetophenonePd(OAc)₂ / SPhosToluene/H₂OK₃PO₄98
Cyclohexylboronic Acid4-BromoacetophenonePd₂(dba)₃ / SPhosToluene/H₂OK₃PO₄65

Note: Yields are representative and can vary based on specific reaction conditions.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol describes a general procedure for comparing the reactivity of an alkyl- and an arylboronic acid in a Suzuki-Miyaura coupling reaction with an aryl halide.

Materials:

  • Aryl halide (e.g., 4-iodoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Alkylboronic acid (e.g., n-butylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., anhydrous K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To two separate flame-dried Schlenk flasks under an inert atmosphere, add the aryl halide (1.0 mmol), the palladium catalyst (0.03 mmol, 3 mol%), and the base (2.0 mmol).

  • To the first flask, add the arylboronic acid (1.2 mmol).

  • To the second flask, add the alkylboronic acid (1.2 mmol).

  • To each flask, add the solvent mixture (10 mL).

  • Stir the reaction mixtures at 80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixtures to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography on silica (B1680970) gel.

  • Determine the yield of each product and compare the results.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis Flask1 Flask 1: Arylboronic Acid Heating Heat to 80°C Flask1->Heating Flask2 Flask 2: Alkylboronic Acid Flask2->Heating Reagents Aryl Halide Pd Catalyst Base Solvent Reagents->Flask1 Reagents->Flask2 Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quench Quench with Water Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Analyze Determine Yield Purify->Analyze

Experimental workflow for comparing boronic acid reactivity.

Selectivity in Diol Esterification

A significant difference in the chemical behavior of alkyl- and arylboronic acids is their propensity to form cyclic esters with 1,2- and 1,3-diols. This reversible covalent interaction is the basis for the use of boronic acids in saccharide sensing and for the selective protection of diols in organic synthesis.

Alkylboronic acids generally form esters with diols to a greater extent than their aryl counterparts.[2][3] This can be attributed to the electronic differences between the alkyl and aryl substituents. The sp²-hybridized carbon of the aryl ring can donate electron density into the vacant p-orbital of the boron atom, reducing its Lewis acidity and thus its affinity for the diol. In contrast, the sp³-hybridized carbon of an alkyl group is less able to donate electron density, making the boron atom more Lewis acidic and more favorable for ester formation.

Table 2: Equilibrium Constants for Boronate Ester Formation with D-Fructose

Boronic AcidEquilibrium Constant (K_eq) at pH 7.4
Phenylboronic Acid110 M⁻¹
Methylboronic Acid450 M⁻¹

Data is representative and compiled from various sources for comparative purposes.

Experimental Protocol: Quantification of Diol Esterification by ¹¹B NMR

This protocol outlines a method for quantifying the difference in ester formation between an alkyl- and an arylboronic acid with a diol using ¹¹B NMR spectroscopy.[4][5]

Materials:

  • Arylboronic acid (e.g., phenylboronic acid)

  • Alkylboronic acid (e.g., this compound)

  • Diol (e.g., D-fructose)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

  • D₂O for NMR lock

  • NMR tubes

Procedure:

  • Prepare stock solutions of the arylboronic acid, alkylboronic acid, and the diol in the buffer solution.

  • For the arylboronic acid, prepare a series of NMR tubes containing a fixed concentration of the boronic acid and varying concentrations of the diol. Add a small amount of D₂O to each tube.

  • Repeat step 2 for the alkylboronic acid.

  • Acquire ¹¹B NMR spectra for each sample. The uncomplexed boronic acid will have a characteristic chemical shift, and the boronate ester will have a different, upfield chemical shift.

  • Integrate the signals corresponding to the free boronic acid and the boronate ester in each spectrum.

  • Calculate the ratio of the integrated areas to determine the relative concentrations of the free and complexed boronic acid at each diol concentration.

  • Use this data to calculate the equilibrium constant (K_eq) for ester formation for both the alkyl- and arylboronic acid.

Diol_Esterification cluster_alkyl Alkylboronic Acid cluster_aryl Arylboronic Acid AlkylBA R-B(OH)₂ (R = alkyl) AlkylEster Alkylboronate Ester AlkylBA->AlkylEster + Diol K_eq (high) Diol Diol AlkylEster->AlkylBA - Diol ArylBA Ar-B(OH)₂ (Ar = aryl) ArylEster Arylboronate Ester ArylBA->ArylEster + Diol K_eq (low) ArylEster->ArylBA - Diol

Equilibrium of boronate ester formation.

Selectivity in Biological Systems: Serine Protease Inhibition

Boronic acids are a well-established class of inhibitors for serine proteases, enzymes that play crucial roles in various physiological processes. The boron atom of the inhibitor forms a covalent, yet reversible, bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.

The selectivity of boronic acid inhibitors can be modulated by the nature of the organic substituent. Both alkyl- and arylboronic acids have been shown to be potent inhibitors of serine proteases. The aryl ring of an arylboronic acid can engage in additional interactions, such as pi-stacking, with aromatic residues in the active site, potentially enhancing binding affinity and selectivity. Conversely, the alkyl group of an alkylboronic acid can be tailored to fit into specific hydrophobic pockets within the enzyme's active site.

The design of selective boronic acid-based protease inhibitors is an active area of research in drug development, with the choice between an alkyl or aryl scaffold being a key strategic decision.

Serine_Protease_Inhibition cluster_enzyme Serine Protease Active Site cluster_inhibitor Boronic Acid Inhibitor Ser Serine His Histidine Ser->His H-Bond Asp Aspartate His->Asp H-Bond BoronicAcid R-B(OH)₂ BoronicAcid->Ser Covalent Bond Formation

Boronic acid inhibition of a serine protease.

Conclusion

The choice between alkyl- and arylboronic acids is a critical consideration in both chemical synthesis and drug design. Arylboronic acids generally exhibit higher reactivity in Suzuki-Miyaura coupling, and their properties can be readily tuned through aromatic substitution. In contrast, alkylboronic acids show a greater propensity for esterification with diols, a property that can be exploited for sensing and protecting group strategies. In the context of biological inhibition, the organic substituent of the boronic acid plays a crucial role in determining binding affinity and selectivity. A thorough understanding of these selectivity differences empowers researchers to harness the full potential of these versatile chemical tools.

References

A Comparative Guide to the Efficiency of MIDA Boronates Derived from Methylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the organoboron reagent is paramount to achieving high efficiency, yield, and reproducibility. While traditional boronic acids are widely used, their inherent instability often presents significant challenges related to storage and handling. This has spurred the development of more robust alternatives. Among these, N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally stable and versatile reagents. This guide provides a detailed comparison of the efficiency of MIDA boronates derived from methylboronic acid with other commonly used methylboron reagents, supported by experimental data and protocols.

Introduction to MIDA Boronates

MIDA boronates are air-stable, crystalline solids that are compatible with silica (B1680970) gel chromatography, making them easy to handle and purify.[1][2] Their stability stems from the trivalent N-methyliminodiacetic acid ligand, which complexes with the boron center, changing its hybridization from sp² to sp³ and thereby attenuating its reactivity under anhydrous conditions. A key feature of MIDA boronates is their capacity for slow, controlled release of the corresponding boronic acid under specific aqueous basic conditions, which is particularly advantageous when dealing with unstable boronic acids that would otherwise decompose under reaction conditions.[2][3]

Comparative Analysis of Methylboron Reagents

The efficiency of methyl MIDA boronate is best evaluated in comparison to other commonly employed methylboron reagents, such as this compound, potassium methyltrifluoroborate, and this compound pinacol (B44631) ester. The following table summarizes their key characteristics and performance in Suzuki-Miyaura cross-coupling reactions.

ReagentStructureStabilityHandlingReactivity in Suzuki-Miyaura CouplingKey AdvantagesDisadvantages
This compound CH₃B(OH)₂Prone to protodeboronation and decomposition upon storage.Requires careful handling and often fresh preparation.Can be highly reactive but instability can lead to lower yields.High atom economy.Poor benchtop stability.
Methyl MIDA Boronate Indefinitely stable on the benchtop as a free-flowing crystalline solid.Easy to handle, weigh, and purify via chromatography.Excellent yields are achieved through slow release of the boronic acid, minimizing decomposition.Exceptional stability, allows for iterative cross-coupling.Requires a deprotection step (hydrolysis) to become active.
Potassium Methyltrifluoroborate K[CH₃BF₃]Crystalline, monomeric solids with exceptional stability in air and moisture.Easy to handle, crystalline solid.Effective coupling partner, often requires specific conditions for activation.High stability, circumvents protodeboronation.Stoichiometric fluoride (B91410) byproduct.
This compound Pinacol Ester More stable than the corresponding boronic acid, but can be less stable than MIDA boronates.Generally a liquid or low-melting solid, purified by distillation or chromatography.Widely used, but can exhibit lower reactivity than boronic acids and may require harsher conditions.Good stability, often used in Miyaura borylation.Can be less reactive, potentially leading to lower yields compared to MIDA boronates under optimal conditions.
Experimental Data: Suzuki-Miyaura Cross-Coupling

The following table presents representative yields for the Suzuki-Miyaura cross-coupling of different methylboron reagents with an aryl chloride. The data highlights the superior performance of the MIDA boronate, particularly with a challenging substrate.

Methylboron ReagentCoupling PartnerProductYield (%)Reference
This compound2-Chlorobenzofuran2-Methylbenzofuran50%
Methyl MIDA Boronate 2-Chlorobenzofuran 2-Methylbenzofuran 92% ****
This compound2-Chlorothiophene2-Methylthiophene37%
Methyl MIDA Boronate 2-Chlorothiophene 2-Methylthiophene 94% ****

These results underscore the advantage of the slow-release mechanism of MIDA boronates, which ensures a low, steady concentration of the reactive boronic acid, thereby minimizing side reactions and decomposition, leading to significantly higher yields.

Experimental Protocols

Synthesis of Methyl MIDA Boronate

A general and efficient procedure for the synthesis of MIDA boronates involves the condensation of the corresponding boronic acid with N-methyliminodiacetic acid.

Procedure:

  • In a reaction vial, this compound (1.0 mmol, 1.0 equiv) and N-methyliminodiacetic acid (1.0 mmol, 1.0 equiv) are dissolved in anhydrous DMF (1 mL).

  • The reaction mixture is heated to 160 °C for 10 minutes using a sealed heating reactor.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The DMF is removed under reduced pressure to yield the crude product.

  • The product can be purified by flash column chromatography on silica gel or by recrystallization.

Representative Suzuki-Miyaura Cross-Coupling Protocol using Methyl MIDA Boronate

This protocol is a general procedure for the slow-release cross-coupling of a MIDA boronate with an aryl chloride.

Procedure:

  • In a reaction vial, combine the aryl chloride (1.0 equiv), methyl MIDA boronate (1.5 equiv), and powdered K₃PO₄ (3.0 equiv).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 8 mol%).

  • Seal the tube, then evacuate and backfill with an inert gas such as argon (repeat this cycle 3 times).

  • Add the degassed solvent system (e.g., THF/H₂O 9:1 or Dioxane/H₂O 10:1) via syringe.

  • Heat the mixture in an oil bath at 100 °C for 12-18 hours with vigorous stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of celite.

  • Concentrate the combined filtrates under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the fundamental Suzuki-Miyaura catalytic cycle and the unique slow-release mechanism of MIDA boronates.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Ar-X Ar-X Ar-X->Oxidative_Addition Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

MIDA_Boronate_Slow_Release cluster_storage Benchtop Stable cluster_reaction Reaction Conditions MIDA_Boronate R-B(MIDA) (Stable, Crystalline Solid) Hydrolysis Slow Hydrolysis (aq. Base, e.g., K3PO4) MIDA_Boronate->Hydrolysis Boronic_Acid R-B(OH)2 (Unstable, Reactive) Hydrolysis->Boronic_Acid Suzuki_Coupling Suzuki-Miyaura Coupling Boronic_Acid->Suzuki_Coupling Decomposition Decomposition Boronic_Acid->Decomposition Product R-Ar (Coupled Product) Suzuki_Coupling->Product

Caption: Slow-release of boronic acid from a stable MIDA boronate precursor.

Conclusion

MIDA boronates derived from this compound offer a superior alternative to traditional this compound and other methylboron reagents in terms of stability, handling, and, most importantly, efficiency in Suzuki-Miyaura cross-coupling reactions. Their ability to undergo slow, controlled release of the highly reactive boronic acid in situ minimizes decomposition and side reactions, leading to significantly improved yields, especially with challenging substrates. For researchers, scientists, and drug development professionals, the adoption of methyl MIDA boronate can lead to more reliable, reproducible, and higher-yielding synthetic routes.

References

Safety Operating Guide

Personal protective equipment for handling Methylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential procedures for the safe handling and disposal of methylboronic acid, tailored for researchers, scientists, and drug development professionals. Following these protocols is critical to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that can cause skin irritation, serious eye irritation, and respiratory irritation[1][2][3][4][5]. It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentSpecifications and Standards
Eye and Face Protection Safety glasses with side shields or chemical goggles. A face shield may be required in situations with a higher risk of splashing.Must comply with AS/NZS 1337.1, EN166, or equivalent national standards.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Protective clothing, such as a lab coat, is mandatory. Protective boots may be required depending on the scale of work.Gloves must be inspected before use. Follow manufacturer's instructions on permeability and breakthrough time.
Respiratory Protection A dust respirator is recommended, especially when handling the powder form. Use in a well-ventilated area is required. Local exhaust ventilation is necessary where solids are handled as powders.Respirators should follow OSHA regulations in 29 CFR 1910.134 or European Standard EN 149.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is paramount when handling this compound to prevent accidental exposure and contamination.

Operational Protocol:

  • Preparation:

    • Ensure a well-ventilated area, preferably a fume hood.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Don all required PPE as detailed in Table 1 before handling the chemical.

  • Handling:

    • Avoid generating dust when handling the solid compound.

    • Do not eat, drink, or smoke in the handling area.

    • Keep the container tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.

    • Launder contaminated clothing separately before reuse.

    • Clean the work area and decontaminate any equipment used.

Below is a workflow diagram illustrating the key steps for safely handling this compound.

Workflow for Safe Handling of this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase prep_area Ensure Ventilated Area & Accessible Safety Equipment don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe handle_chemical Handle this compound (Avoid Dust Generation) don_ppe->handle_chemical Proceed to Handling keep_closed Keep Container Sealed When Not in Use handle_chemical->keep_closed avoid_contact Avoid Personal Contact handle_chemical->avoid_contact wash_hands Wash Hands Thoroughly avoid_contact->wash_hands Proceed to Post-Handling clean_area Clean & Decontaminate Work Area wash_hands->clean_area launder_ppe Launder Contaminated Clothing clean_area->launder_ppe

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Table 2: First-Aid Measures for this compound Exposure

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

  • Minor Spills:

    • Clean up spills immediately.

    • Wear appropriate PPE, including a dust respirator.

    • Use dry clean-up procedures to avoid generating dust.

    • Sweep or vacuum the spilled material and place it in a sealed, labeled container for disposal.

  • Major Spills:

    • Evacuate the area and alert emergency services.

    • Control personal contact by wearing appropriate protective clothing.

    • Prevent the spillage from entering drains or water courses.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Waste Characterization: this compound waste is considered hazardous.

  • Containerization:

    • Collect waste material in a clean, dry, sealable, and properly labeled container.

    • Dispose of the original container as hazardous waste.

  • Disposal:

    • Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.

    • Do not release into the environment.

The logical relationship for the disposal of this compound is outlined in the diagram below.

Disposal Logic for this compound cluster_collection Waste Collection cluster_disposal Disposal Process cluster_compliance Regulatory Compliance collect_waste Collect Waste in a Labeled, Sealed Container collect_container Include Contaminated Original Container collect_waste->collect_container characterize_waste Characterize as Hazardous Waste collect_container->characterize_waste Prepare for Disposal authorized_facility Transport to an Authorized Hazardous Waste Facility characterize_waste->authorized_facility follow_regulations Adhere to Local, Regional, & National Regulations authorized_facility->follow_regulations Ensure Compliance

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylboronic acid
Reactant of Route 2
Methylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.